Product packaging for Sdz nkt 343(Cat. No.:CAS No. 180046-99-5)

Sdz nkt 343

Cat. No.: B071355
CAS No.: 180046-99-5
M. Wt: 579.6 g/mol
InChI Key: PCVSIMQAFWRUEC-JDXGNMNLSA-N
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Description

Sdz nkt 343 is a high-purity chemical compound offered to support advanced scientific inquiry in biochemical and pharmacological research. While specific public literature on this compound may be limited, its designation suggests potential utility as a novel small molecule probe or reference standard. Researchers can employ this compound to investigate intricate cellular signaling pathways, enzyme-substrate interactions, or receptor binding dynamics. Its primary research value lies in its ability to modulate specific biological targets, thereby enabling scientists to elucidate underlying mechanisms of disease, validate new therapeutic targets, or study off-target effects. The precise mechanism of action is investigator-dependent, but it is characterized to facilitate studies in areas such as oncology, neuroscience, or immunology. This product is intended solely as a tool for in vitro analysis and is an essential resource for high-throughput screening assays, hit-to-lead optimization, and basic mechanistic studies, providing a reliable foundation for reproducible and high-quality research outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H33N5O5 B071355 Sdz nkt 343 CAS No. 180046-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N5O5/c1-36(22-23-10-3-2-4-11-23)32(40)28(21-24-17-18-25-12-5-6-13-26(25)20-24)34-31(39)30-16-9-19-37(30)33(41)35-27-14-7-8-15-29(27)38(42)43/h2-8,10-15,17-18,20,28,30H,9,16,19,21-22H2,1H3,(H,34,39)(H,35,41)/t28-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVSIMQAFWRUEC-JDXGNMNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)C(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@@H]4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431762
Record name SDZ NKT 343
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180046-99-5
Record name SDZ NKT 343
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Sdz nkt 343: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the potent and selective NK1 receptor antagonist, Sdz nkt 343, for researchers and scientists in drug development.

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and selective antagonist of the human neurokinin-1 (NK1) receptor. This compound, developed by Novartis, has been investigated for its potential therapeutic applications, particularly in the management of pain. This document details the molecular interactions, signaling pathways, and preclinical efficacy of this compound, presenting key data in a structured format and outlining the experimental methodologies used in its characterization.

Core Mechanism of Action: Potent and Selective NK1 Receptor Antagonism

This compound exerts its pharmacological effects by acting as a high-affinity antagonist at the human NK1 receptor, a G-protein coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P. By competitively binding to the NK1 receptor, this compound prevents the binding of Substance P and subsequently blocks its downstream signaling cascades. This antagonism is highly selective for the human NK1 receptor, with significantly lower affinity for other neurokinin receptor subtypes and a wide range of other receptors, ion channels, and transporters.

Quantitative Data Presentation

The binding affinity and functional antagonism of this compound have been quantified in a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, demonstrating the potency and selectivity of this compound.

Parameter Receptor Species Cell/Tissue Value Reference
IC50 NK1HumanTransfected Cos-7 cells0.62 ± 0.11 nM[1]
IC50 NK1RatWhole forebrain membranes451 ± 139 nM[1]
IC50 NK1Guinea PigIleum1.60 ± 0.94 nM[1]
Ki NK1Human---0.16 nM[2]
Ki NK2HumanTransfected Cos-7 cells0.52 ± 0.04 µM[1]
Ki NK3HumanTransfected Cos-7 cells3.4 ± 1.2 µM

Table 1: In Vitro Binding Affinity and Potency of this compound

Model Species Effect Dose/Concentration Response Reference
Substance P-induced Ca2+ elevation HumanInhibition---Reduction in maximum elevation
[Sar9]SP sulphone-evoked bronchoconstriction Guinea PigAntagonism0.4 mg/kg, i.v.70% reduction
Carrageenan-induced mechanical hyperalgesia Guinea PigReduction30 mg/kg, p.o.68% reduction
FCA-induced plasma protein extravasation Guinea PigReversal30 mg/kg, p.o.60% reversal

Table 2: In Vitro and In Vivo Pharmacological Effects of this compound

Signaling Pathways

The antagonism of the NK1 receptor by this compound disrupts the intracellular signaling cascades normally initiated by Substance P. The following diagrams illustrate the Substance P-activated NK1 receptor signaling pathway and the mechanism of its inhibition by this compound.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq11 Gαq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effects Physiological Effects (Pain, Inflammation) Ca2->Physiological_Effects MAPK MAPK Cascade (ERK1/2) PKC->MAPK Activates MAPK->Physiological_Effects Sdz_nkt_343_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Sdz_nkt_343 This compound Sdz_nkt_343->NK1R Binds & Blocks Gq11 Gαq/11 NK1R->Gq11 Downstream Downstream Signaling Blocked Gq11->Downstream Binding_Assay_Workflow A Prepare Reagents (Membranes, [3H]-SP, this compound) B Incubate in 96-well Plate (60 min, RT) A->B C Rapid Filtration (Cell Harvester) B->C D Wash Filters (3x with ice-cold buffer) C->D E Dry Filters & Add Scintillant D->E F Count Radioactivity (Scintillation Counter) E->F G Data Analysis (Calculate IC50 & Ki) F->G Calcium_Assay_Workflow A Plate U373 MG Cells B Load with Fura-2 AM (60 min, 37°C) A->B C Incubate with this compound B->C D Measure Baseline Fluorescence C->D E Inject Substance P D->E F Record Fluorescence Change E->F G Analyze Inhibition F->G Pain_Model_Workflow A Baseline Paw Withdrawal Threshold Measurement B Intraplantar Carrageenan Injection A->B C Oral Administration of This compound or Vehicle B->C D Measure Paw Withdrawal Threshold Over Time C->D E Data Analysis: Calculate Anti-Hyperalgesic Effect D->E Drug_Discovery_Logic A Initial Lead Compound (Sub-micromolar rabbit NK1 affinity, negligible rat NK1 affinity) B Structural Modification: 2-Halogen substitution on benzylthiourea ring A->B D Optimization of Proline Diphenylmethyl Amide Moiety A->D F Simplification of Benzylthiourea to Phenylthiourea with 2-substituent A->F C Improved Affinity for Human NK1 Receptor B->C G Combination of Optimized Moieties: 2-NO2 Phenylthiourea Analogues C->G E Identification of Aromatic Amino Acid Amides with Improved Affinity D->E E->G F->G H This compound (Highly potent and orally active human NK1 receptor antagonist) G->H

References

Sdz nkt 343: A Discontinued NK1 Receptor Antagonist - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Basel, Switzerland - Sdz nkt 343 is a potent and selective, non-peptide antagonist of the human neurokinin-1 (NK1) receptor, an entity initially developed by Novartis Pharma AG. Despite promising preclinical data in the late 1990s, particularly in the context of pain, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental data related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Development History

This compound, chemically identified as 2-Nitrophenylcarbamoyl-(S)-prolyl-(S)-3-(2-naphthyl)alanyl-N-benzyl-N-methylamide, emerged from a medicinal chemistry program aimed at identifying potent and selective NK1 receptor antagonists. The discovery was part of a broader effort in the pharmaceutical industry to explore the therapeutic potential of blocking the NK1 receptor, the primary receptor for the neuropeptide Substance P, which is implicated in pain, inflammation, and mood disorders.

Initial preclinical studies in 1998 highlighted its high affinity for the human NK1 receptor and its oral analgesic activity in animal models of chronic pain. However, information regarding a detailed development timeline, the specific reasons for its discontinuation by Novartis, and any clinical trial data remains largely undisclosed in publicly available records. It is known that many NK1 receptor antagonists, despite promising preclinical results for pain, failed to demonstrate efficacy in human clinical trials for this indication, which may have contributed to the cessation of this compound's development.[1][2][3] The global development status of this compound is now listed as discontinued.[4]

Mechanism of Action: NK1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby preventing the binding of its endogenous ligand, Substance P. The NK1 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq alpha subunit.

Signaling Pathway

Upon binding of Substance P, the NK1 receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade is involved in various cellular responses, including neuronal excitation and inflammation. By blocking this initial step, this compound effectively inhibits the downstream signaling cascade.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_Gprotein G-protein cluster_cytosol Cytosol NK1R NK1 Receptor Gq Gq NK1R->Gq PLC Phospholipase C PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Ca_ER Ca2+ (from ER) IP3->Ca_ER releases PKC PKC DAG->PKC activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) PKC->Cellular_Response Ca_ER->Cellular_Response SP Substance P SP->NK1R Sdz_nkt_343 This compound Sdz_nkt_343->NK1R Inhibits

Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding Affinity and Potency

ParameterSpecies/Cell LineValueReference
IC50 (NK1 Receptor) Human (transfected Cos-7 cells)0.62 nM[5]
IC50 (NK1 Receptor) Rat (whole forebrain membranes)451 nM
Ki (NK2 Receptor) Human (transfected Cos-7 cells)0.52 µM
Ki (NK3 Receptor) Human (transfected Cos-7 cells)3.4 µM
Effect on [Ca2+]i Human U373MG cellsReduction in max elevation by Substance P

Table 2: In Vivo Efficacy

Animal ModelEffectAdministration RouteDoseReference
Guinea Pig Neuropathic Pain Significant reduction in mechanical hyperalgesiaOral & IntrathecalNot specified in abstract
Guinea Pig Bronchoconstriction 70% reduction in [Sar9]SP sulfone-evoked bronchoconstrictionIntravenous0.4 mg/kg

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of the methodologies likely employed in the key studies of this compound, based on standard practices of the time and information from related publications.

In Vitro Radioligand Binding Assays
  • Objective: To determine the binding affinity of this compound for NK1, NK2, and NK3 receptors.

  • Cell Lines and Membrane Preparation:

    • Cos-7 cells were likely transiently transfected with plasmids encoding the human NK1, NK2, or NK3 receptors.

    • For the rat NK1 receptor assay, whole forebrain tissue from rats was used.

    • Cell membranes were prepared by homogenization and centrifugation of the cells or tissues in a suitable buffer (e.g., Tris-HCl). The final membrane pellet was resuspended and stored at -80°C.

  • Binding Assay Protocol:

    • Aliquots of the cell membrane preparation were incubated with a specific radioligand (e.g., [3H]-Substance P for the NK1 receptor) at a fixed concentration.

    • Increasing concentrations of this compound (or a reference compound) were added to the incubation mixture to compete with the radioligand for receptor binding.

    • The incubation was carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

    • The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters were washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

    • IC50 values (the concentration of the drug that inhibits 50% of specific radioligand binding) were calculated by non-linear regression analysis. Ki values were then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay
  • Objective: To assess the functional antagonist activity of this compound at the human NK1 receptor.

  • Cell Line: Human astrocytoma cell line U-373 MG, which endogenously expresses the NK1 receptor.

  • Methodology:

    • U-373 MG cells were loaded with a fluorescent calcium indicator dye, such as Fura-2 AM.

    • The cells were then washed and incubated in a buffer.

    • Baseline fluorescence was measured using a fluorometer or a fluorescence microscope.

    • Cells were pre-incubated with varying concentrations of this compound or vehicle.

    • Substance P was then added to the cells to stimulate an increase in intracellular calcium, and the change in fluorescence was recorded.

    • The ability of this compound to inhibit the Substance P-induced calcium increase was quantified to determine its functional antagonist potency.

In Vivo Neuropathic Pain Model in Guinea Pigs
  • Objective: To evaluate the analgesic efficacy of this compound in a model of chronic pain.

  • Animal Model: A model of peripheral nerve damage in guinea pigs was likely used, such as the chronic constriction injury (CCI) or partial sciatic nerve ligation (PSNL) model, which are standard models for inducing neuropathic pain.

  • Experimental Procedure:

    • Under anesthesia, a surgical procedure was performed on the sciatic nerve of the guinea pigs to induce a neuropathic state.

    • After a recovery period, the development of mechanical hyperalgesia (an increased sensitivity to a normally painful stimulus) was assessed using calibrated von Frey filaments. A decrease in the paw withdrawal threshold indicated the presence of hyperalgesia.

    • This compound was administered to the animals, likely through oral gavage or intrathecal injection.

    • The paw withdrawal threshold was measured at various time points after drug administration to determine the anti-hyperalgesic effect of the compound.

    • A control group receiving the vehicle was included to account for any placebo effects. The inactive enantiomer, (R,R)-SDZ NKT 343, was also used as a negative control.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Receptor_Binding Radioligand Binding Assays (NK1, NK2, NK3) Functional_Assay Calcium Mobilization Assay (U-373 MG cells) Receptor_Binding->Functional_Assay Preclinical_Candidate Preclinical Candidate Selection Functional_Assay->Preclinical_Candidate Neuropathic_Pain Neuropathic Pain Model (Guinea Pig) Discontinuation Development Discontinued Neuropathic_Pain->Discontinuation Likely Lack of Translational Efficacy Bronchoconstriction Bronchoconstriction Model (Guinea Pig) Bronchoconstriction->Discontinuation Discovery Discovery of this compound (Lead Optimization) Discovery->Receptor_Binding Preclinical_Candidate->Neuropathic_Pain Preclinical_Candidate->Bronchoconstriction

Caption: High-level workflow of the preclinical development of this compound.

Conclusion

This compound was a potent and selective NK1 receptor antagonist with demonstrated efficacy in preclinical models of pain and inflammation. Its discovery and initial development were part of a significant scientific effort to understand and modulate the Substance P/NK1 receptor system for therapeutic benefit. While the specific reasons for its discontinuation are not publicly detailed, its story is emblematic of the challenges in translating promising preclinical findings, particularly in the complex field of pain, to successful clinical outcomes. The data and methodologies associated with this compound remain a valuable case study for researchers in the field of GPCR-targeted drug discovery.

References

In-Depth Technical Guide: The Biological Activity of Sdz NKT 343 on NK1 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdz NKT 343 is a potent and selective non-peptide antagonist of the human neurokinin-1 (NK1) receptor. This document provides a comprehensive technical overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing the intricate signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of NK1 receptor pharmacology and the development of related therapeutics.

Introduction to this compound and the NK1 Receptor

The neurokinin-1 (NK1) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is the primary receptor for the neuropeptide Substance P (SP). The SP/NK1R system is implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, neurogenic inflammation, and emesis. Consequently, the development of potent and selective NK1 receptor antagonists has been a significant focus of pharmaceutical research.

This compound has emerged as a key research compound in this area, demonstrating high affinity and selectivity for the human NK1 receptor. Its utility as a pharmacological tool has been instrumental in elucidating the roles of the NK1 receptor in various biological systems.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity, selectivity, and functional antagonism.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

ReceptorSpeciesPreparationRadioligandParameterValueReference
NK1HumanTransfected Cos-7 cell membranes[3H]-Substance PIC500.62 ± 0.11 nM[1][2]
NK1RatWhole forebrain membranes[3H]-Substance PIC50451 ± 139 nM[1][3]
NK2HumanTransfected Cos-7 cells-Ki0.52 ± 0.04 µM[1]
NK3HumanTransfected Cos-7 cells-Ki3.4 ± 1.2 µM

Table 2: In Vitro and In Vivo Functional Antagonism by this compound

AssayModel SystemAgonistParameterValueReference
Guinea-pig ileum contractionIsolated guinea-pig ileum[Sar9]SP sulphoneIC501.60 ± 0.94 nM
Calcium EffluxHuman U373MG cellsSubstance P-Reduction in maximum [Ca2+]i elevation
BronchoconstrictionAnaesthetized guinea-pigs[Sar9]SP sulphoneInhibition70% reduction at 0.4 mg/kg, i.v.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide generalized protocols for the key experiments used to characterize the biological activity of this compound.

[3H]-Substance P Binding Assay

This assay is used to determine the binding affinity of this compound to the NK1 receptor.

  • Cell Culture and Membrane Preparation:

    • Cos-7 cells are transiently transfected with a plasmid encoding the human NK1 receptor.

    • After a suitable expression period, cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the cell membranes. The resulting membrane pellet is resuspended in an appropriate assay buffer.

  • Binding Reaction:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]-Substance P and varying concentrations of this compound.

    • The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, bovine serum albumin, and peptidase inhibitors) at a specific temperature (e.g., 4°C or 25°C) for a defined period to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • The filters are washed with cold buffer to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Substance P) is determined by non-linear regression analysis of the competition binding data.

Substance P-Induced Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize the intracellular calcium increase induced by Substance P.

  • Cell Culture:

    • Human U373MG astrocytoma cells, which endogenously express the NK1 receptor, are cultured in appropriate media.

  • Fluorescent Dye Loading:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

  • Measurement of Intracellular Calcium:

    • The dye-loaded cells are placed in a fluorometer or on a fluorescence microscope.

    • Baseline fluorescence is recorded.

    • Cells are pre-incubated with varying concentrations of this compound or vehicle.

    • Substance P is then added to stimulate the cells, and the change in fluorescence, corresponding to the change in intracellular calcium concentration ([Ca2+]i), is recorded over time.

  • Data Analysis:

    • The inhibitory effect of this compound is determined by comparing the peak [Ca2+]i increase in the presence of the antagonist to the response with Substance P alone.

Isolated Guinea-Pig Ileum Contraction Assay

This classic pharmacology preparation is used to assess the functional antagonism of this compound on smooth muscle contraction.

  • Tissue Preparation:

    • A segment of the terminal ileum is isolated from a guinea pig and placed in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

    • The longitudinal muscle is prepared and mounted under a resting tension.

  • Contraction Measurement:

    • The tissue is allowed to equilibrate.

    • Cumulative concentration-response curves to an NK1 receptor agonist (e.g., [Sar9]SP sulphone) are generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting isometric contractions using a force-displacement transducer.

    • The tissue is then washed and incubated with a fixed concentration of this compound for a specified period.

    • A second concentration-response curve to the agonist is then generated in the presence of the antagonist.

  • Data Analysis:

    • The antagonistic effect of this compound is quantified by determining the dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). A Schild analysis can be performed to determine the pA2 value, a measure of the antagonist's affinity.

In Vivo Bronchoconstriction in Guinea Pigs

This in vivo model assesses the ability of this compound to inhibit airway smooth muscle contraction.

  • Animal Preparation:

    • Guinea pigs are anesthetized and mechanically ventilated.

    • A parameter indicative of bronchoconstriction, such as pulmonary inflation pressure or airway resistance, is continuously monitored.

  • Drug Administration:

    • A stable baseline of the respiratory parameter is established.

    • This compound or vehicle is administered, typically intravenously (i.v.).

    • After a pre-determined time, an NK1 receptor agonist (e.g., [Sar9]SP sulphone) is administered (e.g., i.v. or by aerosol) to induce bronchoconstriction.

  • Measurement and Data Analysis:

    • The peak change in the respiratory parameter following agonist administration is measured.

    • The percentage inhibition of the bronchoconstrictor response by this compound is calculated by comparing the response in treated animals to that in vehicle-treated control animals.

Signaling Pathways Modulated by this compound

As an antagonist, this compound exerts its effects by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting the downstream signaling cascades initiated by receptor activation. The NK1 receptor is known to couple to several G-protein subtypes, leading to the activation of multiple intracellular signaling pathways.

Overview of NK1 Receptor Signaling

Upon agonist binding, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. The primary signaling pathways include:

  • Gq/11 Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

  • Gs Pathway: Coupling to Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

  • Other G-proteins: The NK1 receptor can also couple to Gα12/13, activating the Rho/Rho kinase pathway involved in cytoskeletal rearrangement, and potentially Gαi, which inhibits adenylyl cyclase.

These initial signaling events trigger a cascade of downstream effectors, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38) and the PI3K/Akt pathway, which are involved in regulating cell proliferation, survival, and inflammation.

Modulation by this compound

By competitively binding to the NK1 receptor, this compound prevents the initiation of these signaling cascades. This blockade leads to the inhibition of:

  • Calcium Mobilization: Prevention of PLC activation and subsequent IP3-mediated calcium release.

  • MAPK Activation: Attenuation of ERK, JNK, and p38 phosphorylation.

  • Gene Transcription: Downregulation of the expression of pro-inflammatory and proliferative genes.

The following diagrams, generated using the DOT language, visualize the NK1 receptor signaling pathways and the point of intervention by this compound.

NK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds G_protein Gq/11, Gs, G12/13 NK1R->G_protein Activates Sdz_NKT_343 This compound Sdz_NKT_343->NK1R Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_protein->AC Activates (Gs) RhoGEF RhoGEF G_protein->RhoGEF Activates (G12/13) PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA ROCK Rho Kinase (ROCK) RhoA->ROCK MAPK MAPK Cascade (ERK, JNK, p38) Ca_release->MAPK PKC->MAPK Transcription Gene Transcription (Inflammation, Proliferation) PKA->Transcription ROCK->MAPK MAPK->Transcription PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Transcription

NK1 Receptor Signaling and Antagonism by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding [3H]-SP Binding Assay (Affinity & Selectivity) Calcium Calcium Mobilization Assay (Functional Antagonism) Contraction Isolated Tissue Contraction (Functional Antagonism) Broncho Bronchoconstriction Model (Efficacy) Sdz_NKT_343 This compound Sdz_NKT_343->Binding Sdz_NKT_343->Calcium Sdz_NKT_343->Contraction Sdz_NKT_343->Broncho

References

Sdz NKT 343: A Technical Guide to its Selectivity Profile for NK1 vs. NK2/NK3 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Sdz NKT 343, a potent and selective antagonist for the human neurokinin-1 (NK1) receptor. The document details its binding affinities for NK1, NK2, and NK3 receptors, outlines the experimental methodologies used for these determinations, and illustrates the relevant signaling pathways.

Core Data: Receptor Selectivity Profile

The selectivity of this compound for the human NK1 receptor over NK2 and NK3 receptors is a key characteristic that defines its pharmacological profile. The following tables summarize the quantitative data from in vitro studies.

Receptor Ligand Parameter Value (nM) Species Reference
NK1This compoundIC500.62Human[1]
NK1This compoundIC50451Rat[1]
NK2This compoundKi520 ± 40Human[1]
NK3This compoundKi3400 ± 1200Human

Table 1: Binding Affinity of this compound for Neurokinin Receptors. The data clearly demonstrates the high affinity and selectivity of this compound for the human NK1 receptor. The affinity for NK2 and NK3 receptors is significantly lower, with Ki values in the micromolar range, indicating a selectivity of over 130-fold for NK1 over the other two receptors.

Experimental Protocols: Receptor Binding Assay

The determination of the binding affinity of this compound for NK1, NK2, and NK3 receptors is typically achieved through competitive radioligand binding assays. While the specific protocol used for this compound is detailed in the primary literature, a representative methodology is outlined below.

Objective: To determine the inhibitory constant (Ki) of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human NK1, NK2, or NK3 receptor (e.g., COS-7 cells).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Substance P for NK1).

  • Test Compound: this compound.

  • Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A multi-well filter plate (e.g., 96-well or 384-well) with glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

  • Incubation: In each well of the filter plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

  • Equilibration: Incubate the mixture for a defined period at a specific temperature to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through the glass fiber filters. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the NK1, NK2, and NK3 receptors, and a typical experimental workflow for determining receptor selectivity.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Gq Gq NK1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) PKC->MAPK_Cascade Proliferation Cell Proliferation Gene Expression MAPK_Cascade->Proliferation

Caption: NK1 Receptor Signaling Pathway.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKA Neurokinin A NK2R NK2 Receptor NKA->NK2R Gq_Gs Gq / Gs NK2R->Gq_Gs PLC PLC Gq_Gs->PLC AC Adenylyl Cyclase Gq_Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP cAMP ATP->cAMP Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC PKA PKA cAMP->PKA Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

Caption: NK2 Receptor Signaling Pathway.

NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKB Neurokinin B NK3R NK3 Receptor NKB->NK3R Gq Gq NK3R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream_Effects Downstream Effects (e.g., GnRH regulation) Ca_release->Downstream_Effects PKC->Downstream_Effects

Caption: NK3 Receptor Signaling Pathway.

Experimental_Workflow start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes (NK1, NK2, NK3 expressing cells) start->prepare_membranes prepare_ligands Prepare Radioligand and This compound Dilutions start->prepare_ligands incubation Incubate Membranes, Radioligand, and this compound prepare_membranes->incubation prepare_ligands->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End: Determine Selectivity Profile analysis->end

Caption: Experimental Workflow for Receptor Selectivity.

References

In Vivo Efficacy of Sdz Nkt 343 in Models of Hyperalgesia: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vivo effects of Sdz Nkt 343, a potent and selective neurokinin-1 (NK1) receptor antagonist, on hyperalgesia. The data presented is synthesized from preclinical studies investigating its analgesic potential in inflammatory pain models. This document details the experimental protocols, summarizes key quantitative outcomes, and illustrates the underlying signaling pathway and experimental workflows.

Core Mechanism of Action

This compound exerts its analgesic effects by selectively targeting and antagonizing the neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor's primary endogenous ligand is Substance P, a neuropeptide critically involved in nociceptive signaling. In states of inflammation and nerve injury, Substance P is released by primary afferent nerve fibers, binding to NK1 receptors on second-order neurons in the spinal cord. This interaction facilitates the transmission of pain signals, leading to the heightened pain sensitivity characteristic of hyperalgesia. This compound competitively blocks this binding, thereby inhibiting the downstream signaling cascade and attenuating the perception of pain.[1][2]

Proposed Signaling Pathway for this compound in Hyperalgesia cluster_pathway Nociceptive Signaling Cascade cluster_intervention Pharmacological Intervention Inflammation Inflammatory Stimulus (e.g., Carrageenan, FCA) SubP Substance P Release Inflammation->SubP NK1R NK1 Receptor Activation SubP->NK1R Signal Downstream Signaling (Pain Transmission) NK1R->Signal Hyperalgesia Hyperalgesia Signal->Hyperalgesia SDZ This compound SDZ->NK1R Antagonism

Fig 1. This compound blocks Substance P-mediated pain signaling.

Quantitative In Vivo Efficacy

The anti-hyperalgesic effects of orally administered this compound were evaluated in guinea pig models of inflammatory pain. The compound demonstrated significant efficacy in reducing both mechanical and thermal hyperalgesia, with a notably stronger effect on mechanical sensitivity.

Mechanical Hyperalgesia

In a carrageenan-induced model of inflammatory pain, this compound was a highly potent anti-hyperalgesic agent.[3] A 30 mg/kg oral dose resulted in a 68% reduction in mechanical hyperalgesia, with the peak effect observed at 3 hours post-administration. The potency of this compound was substantially greater than other tested NK1 receptor antagonists, RPR100893 and SR140333.

Table 1: Efficacy of NK1 Antagonists on Mechanical Hyperalgesia

Compound Dose (p.o.) Max. Reversal (%) Time to Peak Effect (h) Potency (D30, mg/kg)
This compound 30 mg/kg 68% 3 1.1
RPR100893 30 mg/kg 36% 3 17.0
SR140333 30 mg/kg 27% 1 >100.0

Data sourced from studies in a guinea pig carrageenan model. D30 represents the dose required to produce 30% reversal of hyperalgesia.

Thermal Hyperalgesia

This compound also produced a statistically significant, though weaker, reversal of thermal hyperalgesia. The peak effect was a 25% reversal, with a calculated D30 value of 3.89 mg/kg. For comparison, the opioid agonist morphine demonstrated robust efficacy against both pain modalities.

Table 2: Comparative Efficacy on Thermal vs. Mechanical Hyperalgesia

Compound Modality Potency Metric Value (mg/kg) Max. Reversal (%)
This compound Mechanical D30 1.1 68%
This compound Thermal D30 3.89 25%
Morphine Mechanical ED50 1.85 (s.c.) Not specified
Morphine Thermal ED50 2.51 (s.c.) Not specified

Data sourced from studies in a guinea pig carrageenan model.

Anti-Inflammatory Effects

In addition to its direct anti-hyperalgesic effects, this compound demonstrated activity against plasma protein extravasation, a key feature of inflammation. In a Freund's Complete Adjuvant (FCA)-treated knee joint model, a 30 mg/kg oral dose of this compound reversed plasma protein extravasation by 60%.

Experimental Protocols

The following methodologies were employed in the characterization of this compound's in vivo effects.

Animal Model
  • Species: Guinea Pig

  • Sex: Female

  • Pain Model: Inflammatory pain induced by either carrageenan or Freund's Complete Adjuvant (FCA) injected into the hind paw or knee joint.

Drug Administration
  • Compound: this compound

  • Route: Oral (p.o.)

  • Doses: Ranged up to 100 mg/kg, with a key efficacy dose of 30 mg/kg cited for maximal effect.

Hyperalgesia Assessment
  • Mechanical Hyperalgesia: Assessed using a pressure transducer or similar calibrated force applicator to the inflamed paw. The endpoint is the withdrawal threshold, measured in grams or as a percentage change from baseline.

  • Thermal Hyperalgesia: Measured by applying a radiant heat source to the plantar surface of the inflamed paw. The endpoint is the paw withdrawal latency, measured in seconds.

  • Plasma Protein Extravasation: Quantified to assess anti-inflammatory effects, likely using a dye leakage technique (e.g., Evans Blue) in the FCA-treated knee joint.

General Experimental Workflow for Hyperalgesia Studies cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment cluster_analysis Phase 4: Analysis A1 Animal Acclimation (Guinea Pig) A2 Baseline Pain Threshold Measurement A1->A2 A3 Induction of Inflammation (Carrageenan or FCA Injection) A2->A3 B1 Oral Administration of this compound or Vehicle A3->B1 Allow Hyperalgesia to Develop C1 Post-Treatment Pain Assessment B1->C1 Time Course (e.g., 1-3 hours) C2 Mechanical Hyperalgesia (Paw Pressure Test) C1->C2 C3 Thermal Hyperalgesia (Radiant Heat Test) C1->C3 D1 Data Analysis: Calculate % Reversal, D30/ED50 C2->D1 C3->D1

Fig 2. Workflow for evaluating the anti-hyperalgesic effects of this compound.

Conclusion

This compound is a potent, orally active NK1 receptor antagonist that demonstrates significant anti-hyperalgesic and anti-inflammatory properties in preclinical models. Its marked efficacy against mechanical hyperalgesia suggests a strong potential for the treatment of inflammatory pain states. The discrepancy in potency between mechanical and thermal modalities may indicate differential roles for the Substance P/NK1 pathway in these sensory components of pain. These findings underscore the therapeutic promise of targeting the NK1 receptor for the development of novel analgesic agents.

References

Sdz nkt 343: A Comprehensive Technical Guide for Tachykinin Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Sdz nkt 343 as a potent and selective antagonist for the tachykinin NK1 receptor. The following sections provide a detailed overview of its pharmacological properties, experimental protocols for its characterization, and a summary of its binding and functional data, establishing this compound as a critical tool for investigating tachykinin receptor function.

Introduction to this compound

This compound is a non-peptide antagonist that exhibits high affinity and selectivity for the human tachykinin NK1 receptor. Its utility as a research probe stems from its ability to specifically block the signaling pathways activated by the endogenous ligand, Substance P, thereby allowing for the detailed study of NK1 receptor-mediated physiological and pathological processes. This guide will delve into the quantitative pharmacology of this compound, provide detailed methodologies for its in vitro characterization, and illustrate the key signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of this compound against tachykinin receptors.

Table 1: In Vitro Binding Affinity of this compound

ReceptorSpeciesPreparationRadioligandParameterValue (nM)
NK1HumanTransfected COS-7 cell membranes[3H]-Substance PIC500.62
NK1RatWhole forebrain membranes[3H]-Substance PIC50451
NK2HumanTransfected COS-7 cells-Ki520
NK3HumanTransfected COS-7 cells-Ki3400

Table 2: In Vitro and In Vivo Functional Activity of this compound

AssaySpeciesEffectParameterValue
Substance P-induced Ca2+ efflux-Antagonism-Potent
[Sar9]SP sulphone-induced contractionGuinea-pigInhibitionIC501.60 nM
Mechanical hyperalgesia-Inhibition-Effective in vivo
[Sar9]SP sulfone-induced bronchoconstrictionGuinea-pigInhibition (0.4 mg/kg, i.v.)% Decrease70%

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to enable researchers to effectively utilize this compound as a pharmacological probe.

[3H]-Substance P Competition Binding Assay

This protocol is designed to determine the binding affinity of this compound for the NK1 receptor by measuring its ability to compete with the radiolabeled endogenous ligand, [3H]-Substance P.

Materials:

  • HEPES buffer (pH 7.4) supplemented with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/ml bacitracin.[1]

  • Cell membranes from HEK293T cells transiently expressing the human NK1 receptor.

  • [3H]-Substance P (specific activity ~80-120 Ci/mmol).

  • This compound stock solution in DMSO.

  • Unlabeled Substance P for determining non-specific binding.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Plate Preparation: In a 96-well plate, add increasing concentrations of this compound.

  • Radioligand Addition: Add a fixed concentration of [3H]-Substance P to each well (typically at a concentration near its Kd).

  • Non-Specific Binding: To a set of control wells, add a high concentration of unlabeled Substance P (e.g., 1 µM) to determine non-specific binding.

  • Membrane Addition: Add the NK1 receptor-containing cell membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 4°C for 3 hours to reach equilibrium.[1]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to antagonize Substance P-induced increases in intracellular calcium, a key downstream signaling event of NK1 receptor activation.

Materials:

  • Cells expressing the human NK1 receptor (e.g., U373MG astrocytoma cells).

  • Fura-2 AM calcium indicator dye.

  • Pluronic F-127.

  • HEPES-buffered saline (HBS).

  • Substance P.

  • This compound.

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm).

Procedure:

  • Cell Plating: Seed NK1 receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Prepare a loading solution of Fura-2 AM and Pluronic F-127 in HBS. Remove the culture medium from the cells and add the Fura-2 AM loading solution.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.

  • Washing: Wash the cells with HBS to remove extracellular dye.

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of Substance P (typically the EC80 concentration) to stimulate calcium release.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at emission wavelength of ~510 nm with alternating excitation at 340 nm and 380 nm using a fluorescence plate reader.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). Plot the change in this ratio against time to visualize the calcium transient. Determine the inhibitory effect of this compound by comparing the peak response in the presence of the antagonist to the control response (Substance P alone). Calculate the IC50 value from the concentration-response curve.

Guinea Pig Isolated Ileum Contraction Assay

This ex vivo assay assesses the functional antagonism of this compound on Substance P-induced smooth muscle contraction in a physiologically relevant tissue.

Materials:

  • Guinea pig ileum segment.

  • Tyrode's physiological salt solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6), maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Isolated organ bath system with isometric force transducers.

  • Substance P.

  • This compound.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the lumen and cut into 2-3 cm segments.

  • Mounting: Suspend the ileum segment in an organ bath containing pre-warmed and aerated Tyrode's solution under a resting tension of approximately 1 g.

  • Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing, until a stable baseline is achieved.

  • Control Response: Obtain a cumulative concentration-response curve for Substance P to establish a baseline contractile response.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a specific concentration of this compound to the bath and incubate for a predetermined time (e.g., 30 minutes).

  • Challenge with Agonist: In the continued presence of this compound, repeat the cumulative concentration-response curve for Substance P.

  • Data Analysis: Compare the concentration-response curves of Substance P in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. The potency of the antagonist can be quantified by calculating the pA2 value using a Schild plot analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes involved in the study of this compound.

Tachykinin_NK1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Mobilizes PKC Protein Kinase C DAG->PKC Activates Response Cellular Response (e.g., Contraction, Neurotransmission) Ca->Response PKC->Response Sdz_nkt_343 This compound Sdz_nkt_343->NK1R Blocks

Caption: Tachykinin NK1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow_for_Antagonist_Characterization cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo / In Vivo Confirmation start Start: Characterize this compound binding_assay Radioligand Binding Assay ([³H]-Substance P vs. This compound) start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) start->functional_assay selectivity Selectivity Screening (NK2, NK3 receptors) start->selectivity data_analysis Data Analysis (IC50, Ki calculation) binding_assay->data_analysis functional_assay->data_analysis selectivity->data_analysis tissue_assay Isolated Tissue Assay (e.g., Guinea Pig Ileum) data_analysis->tissue_assay Confirm functional antagonism invivo_model In Vivo Model (e.g., Hyperalgesia, Bronchoconstriction) tissue_assay->invivo_model Validate in a physiological system pk_pd Pharmacokinetics/Pharmacodynamics invivo_model->pk_pd Assess in vivo efficacy and exposure

Caption: Experimental workflow for the pharmacological characterization of this compound.

Conclusion

This compound is a highly valuable pharmacological tool for the investigation of tachykinin NK1 receptor function. Its high potency and selectivity, combined with its demonstrated efficacy in both in vitro and in vivo models, make it an ideal probe for elucidating the role of the NK1 receptor in health and disease. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies of tachykinin signaling.

References

The Pharmacological Profile of Sdz nkt 343: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of Sdz nkt 343, a potent and selective antagonist of the human tachykinin neurokinin-1 (NK1) receptor. This compound has demonstrated significant potential in preclinical models of pain and inflammation, making it a compound of interest for further investigation.

Core Pharmacological Data

This compound is a non-peptide small molecule, chemically identified as 2-nitrophenylcarbamoyl-(S)-prolyl-(S)-3-(2-naphthyl)alanyl-N-benzyl-N-methylamide[1][2]. Its primary mechanism of action is the selective blockade of the NK1 receptor, thereby inhibiting the biological effects of its endogenous ligand, Substance P (SP).

Table 1: In Vitro Receptor Binding Affinity and Selectivity
TargetSpeciesAssay SystemParameterValueReference
NK1 Receptor HumanTransfected Cos-7 cell membranes ([3H]-substance P binding)IC500.62 ± 0.11 nM[1]
HumanTransfected Cos-7 cell membranes ([3H]-substance P binding)Ki0.16 nM[2]
RatWhole forebrain membranesIC50451 ± 139 nM[1]
NK2 Receptor HumanTransfected Cos-7 cellsKi0.52 ± 0.04 µM
NK3 Receptor HumanTransfected Cos-7 cellsKi3.4 ± 1.2 µM

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

The data clearly indicates that this compound is a highly potent antagonist of the human NK1 receptor with significantly lower affinity for the rat NK1 receptor and other human tachykinin receptors, demonstrating its high selectivity. The enantiomer of this compound, (R,R)-SDZ NKT 343, is approximately 1000 times less active at human NK1 receptors, highlighting the stereospecificity of the interaction.

Table 2: In Vitro Functional Activity
AssaySystemEffectParameterValueReference
Substance P-induced Ca2+ effluxHuman U373MG cellsAntagonism-Potent antagonism
[Sar9]SP sulphone-induced contractionGuinea-pig isolated ileumInhibitionIC501.60 ± 0.94 nM

This compound effectively antagonizes the functional consequences of NK1 receptor activation, such as the mobilization of intracellular calcium and smooth muscle contraction. Studies suggest that this compound exhibits a non-competitive mode of antagonism at the human NK1 receptor, as it causes a reduction in the maximum number of binding sites (Bmax) for [3H]-substance P.

Table 3: In Vivo Efficacy
ModelSpeciesEffectDosageReference
Mechanical Hyperalgesia-Inhibition-
[Sar9]SP sulphone-evoked bronchoconstrictionAnesthetized guinea-pigs70% reduction0.4 mg/kg, i.v.
Chronic Inflammatory and Neuropathic PainGuinea pigOral analgesic activity-

Further details on specific dosages and ED50 values for the analgesic models were not available in the reviewed literature.

Preclinical in vivo studies have demonstrated the therapeutic potential of this compound. It has shown efficacy in models of neuropathic pain and is orally active in reducing pain-related behaviors in chronic inflammatory and neuropathic pain models in guinea pigs. Additionally, it effectively blocks SP-induced physiological responses such as bronchoconstriction.

Experimental Protocols

Receptor Binding Assays
  • Objective: To determine the binding affinity (IC50, Ki) of this compound for human and rat NK1 receptors and its selectivity over human NK2 and NK3 receptors.

  • Methodology:

    • Membrane Preparation: Membranes were prepared from Cos-7 cells transiently expressing the recombinant human NK1, NK2, or NK3 receptors, or from rat whole forebrain.

    • Radioligand Binding: Membranes were incubated with a specific radioligand ([3H]-substance P for NK1) and varying concentrations of this compound.

    • Separation and Detection: Bound and free radioligand were separated by filtration. The amount of bound radioactivity was quantified using liquid scintillation counting.

    • Data Analysis: IC50 values were determined by non-linear regression analysis of the competition binding curves. Ki values were calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays
  • Objective: To assess the ability of this compound to antagonize NK1 receptor-mediated cellular responses.

  • Methodology (Calcium Efflux):

    • Cell Culture: Human astrocytoma U373MG cells, which endogenously express the NK1 receptor, were used.

    • Fluorescent Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Stimulation and Measurement: Cells were pre-incubated with this compound or vehicle, followed by stimulation with Substance P. Changes in intracellular calcium concentration were measured by monitoring the fluorescence intensity.

  • Methodology (Isolated Tissue Contraction):

    • Tissue Preparation: A segment of the guinea-pig ileum was mounted in an organ bath containing a physiological salt solution.

    • Contraction Measurement: The tissue was stimulated with the NK1 receptor agonist [Sar9]SP sulphone in the presence of varying concentrations of this compound. Tissue contractions were recorded isometrically.

    • Data Analysis: IC50 values were calculated from the concentration-response curves.

In Vivo Models
  • Objective: To evaluate the efficacy of this compound in animal models of pain and other physiological responses.

  • Methodology (Bronchoconstriction):

    • Animal Preparation: Anesthetized guinea pigs were instrumented for the measurement of pulmonary mechanics.

    • Drug Administration: this compound was administered intravenously.

    • Challenge: Bronchoconstriction was induced by an intravenous injection of the NK1 receptor agonist [Sar9]SP sulphone.

    • Measurement: Changes in bronchoconstriction were quantified.

  • Methodology (Pain Models):

    • Specific details of the chronic inflammatory and neuropathic pain models in guinea pigs, including the methods for inducing the pain state and assessing analgesic activity (e.g., paw withdrawal threshold), are described in the primary literature. The oral activity of this compound was confirmed in these models.

Signaling Pathway and Mechanism of Action

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the ultimate cellular and physiological responses.

This compound, as a selective NK1 receptor antagonist, binds to the receptor and prevents the binding of Substance P, thereby inhibiting the initiation of this signaling cascade.

NK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds & Activates Gq/11 Gq/11 NK1R->Gq/11 Activates This compound This compound This compound->NK1R Binds & Inhibits PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ Triggers PKC Protein Kinase C DAG->PKC Activates Ca2+->PKC Co-activates Cellular Response Cellular Response PKC->Cellular Response Phosphorylates Downstream Targets

Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.

Conclusion

This compound is a highly potent and selective antagonist of the human NK1 receptor with demonstrated efficacy in preclinical in vitro and in vivo models. Its favorable pharmacological profile, including oral activity in pain models, suggests its potential as a therapeutic agent for conditions where NK1 receptor signaling is implicated, such as chronic pain and inflammation. Further research, particularly in the areas of pharmacokinetics and clinical evaluation, is warranted to fully elucidate its therapeutic utility.

References

Species-Dependent Affinity of Sdz nkt 343 for the Neurokinin-1 Receptor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the species-specific binding affinity of Sdz nkt 343, a potent and selective antagonist for the Neurokinin-1 (NK1) receptor. Understanding these species differences is critical for the preclinical evaluation and clinical development of NK1 receptor antagonists, as significant variations in binding affinity can impact the translation of pharmacological data from animal models to humans.

Core Findings: Species Selectivity of this compound

This compound exhibits notable species-dependent differences in its affinity for the NK1 receptor. It demonstrates high potency at human and guinea pig NK1 receptors, while its affinity for the rat NK1 receptor is markedly lower[1]. This highlights the importance of selecting appropriate animal models in the development of therapeutic agents targeting the NK1 receptor[2].

Quantitative Analysis of Binding Affinity

The binding affinity of this compound has been quantified using competitive binding assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric. The following table summarizes the available data for different species.

SpeciesReceptorPreparationRadioligandIC50 (nM)Reference
HumanNK1Transfected Cos-7 cell membranes[3H]-Substance P0.62 ± 0.11[1]
RatNK1Whole forebrain membranes[3H]-Substance P451 ± 139[1]
Guinea PigNK1Isolated ileum (functional assay)[Sar9]SP sulphone (agonist)1.60 ± 0.94[1]

Note: The guinea pig data is from a functional assay measuring the inhibition of agonist-induced contractions, which is an indirect measure of receptor affinity but provides valuable information on the compound's potency in a native tissue environment.

Experimental Protocols

The determination of NK1 receptor affinity for this compound primarily relies on radioligand binding assays. A detailed methodology for a representative competitive binding assay is provided below.

[3H]-Substance P Competitive Binding Assay

This assay measures the ability of a test compound, such as this compound, to displace a radiolabeled ligand ([3H]-Substance P) from the NK1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the NK1 receptor of the desired species (e.g., transfected Cos-7 cells for human NK1, rat forebrain membranes for rat NK1).

  • Radioligand: [3H]-Substance P.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of an unlabeled NK1 receptor antagonist (e.g., aprepitant) or Substance P.

  • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and other additives to maintain protein integrity.

  • Scintillation Fluid and Counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells containing the NK1 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a multi-well plate, combine the cell membrane preparation, [3H]-Substance P at a fixed concentration, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity measured in the absence of any competing ligand.

    • Non-specific Binding: Radioactivity measured in the presence of a high concentration of an unlabeled ligand.

    • Specific Binding: Calculated as Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the NK1 receptor signaling pathway and the experimental workflow of a competitive binding assay.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling Cascade NK1R NK1 Receptor G_protein Gq/11 NK1R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes SP Substance P SP->NK1R binds & activates Sdz_nkt_343 This compound Sdz_nkt_343->NK1R binds & blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., neuronal excitation, inflammation) Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Caption: NK1 Receptor Signaling Pathway and Antagonism by this compound.

Competitive_Binding_Assay_Workflow cluster_preparation Assay Preparation cluster_incubation Binding Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare NK1 Receptor Membrane Homogenate Incubate Incubate: Membranes + [3H]-SP + this compound Membrane_Prep->Incubate Radioligand_Prep Prepare [3H]-Substance P (Radioligand) Radioligand_Prep->Incubate Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Incubate Filter Rapid Filtration to Separate Bound from Free Ligand Incubate->Filter Wash Wash Filters to Remove Non-specifically Bound Ligand Filter->Wash Scintillation Scintillation Counting to Measure Radioactivity Wash->Scintillation Data_Analysis Data Analysis: Plot % Inhibition vs. [this compound] Scintillation->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Caption: Experimental Workflow for a Competitive NK1 Receptor Binding Assay.

Conclusion

The significant species differences in the binding affinity of this compound for the NK1 receptor underscore the necessity of careful species selection in preclinical research. The high affinity for human and guinea pig receptors, contrasted with the low affinity for the rat receptor, provides a clear example of the pharmacological variability that can be encountered. Researchers and drug development professionals should consider these differences when designing studies, interpreting data, and predicting the clinical efficacy of NK1 receptor antagonists. The provided experimental protocol and workflows offer a foundational understanding of the methodologies used to characterize these important pharmacological properties.

References

An In-depth Technical Guide to Sdz nkt 343 (CAS Number: 180046-99-5): A Potent and Selective NK1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sdz nkt 343 (CAS Number: 180046-99-5), a potent and selective antagonist of the neurokinin-1 (NK1) receptor. This document consolidates key data on its chemical properties, biological activity, and mechanism of action, presenting it in a format tailored for researchers and professionals in the field of drug development.

Core Compound Information

This compound, also known by its chemical name (S)-N2-((S)-1-(benzyl(methyl)amino)-3-(naphthalen-2-yl)-1-oxopropan-2-yl)-N1-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide, is a non-peptide small molecule that has been instrumental in the study of NK1 receptor pharmacology.[1] Its development arose from research focused on identifying orally active analgesics for chronic pain models.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 180046-99-5[3][4]
Molecular Formula C33H33N5O5
Molecular Weight 579.65 g/mol
Appearance Yellow solid
Purity ≥98%
Solubility Soluble to 100 mM in DMSO and ethanol.
Storage Store at +4°C or -20°C.

Biological Activity and Selectivity

This compound is a highly potent and selective antagonist of the human NK1 receptor. Its primary mechanism of action is the blockade of this receptor, thereby inhibiting the signaling cascade initiated by its endogenous ligand, Substance P (SP).

In Vitro Activity

The antagonist activity of this compound has been characterized through various in vitro assays, with key quantitative data summarized in Table 2. The compound exhibits a significantly higher affinity for the human NK1 receptor compared to the rat ortholog and demonstrates high selectivity over other neurokinin receptors.

AssaySpecies/SystemParameterValueReference(s)
[3H]-Substance P BindingHuman NK1 Receptor (transfected Cos-7 cells)IC500.62 ± 0.11 nM
[3H]-Substance P BindingHuman NK1 ReceptorKi0.16 nM
[3H]-Substance P BindingRat NK1 Receptor (forebrain membranes)IC50451 ± 139 nM
Receptor BindingHuman NK2 Receptor (transfected Cos-7 cells)Ki0.52 ± 0.04 µM
Receptor BindingHuman NK3 Receptor (transfected Cos-7 cells)Ki3.4 ± 1.2 µM
[Sar9]SP Sulphone-induced ContractionGuinea-pig isolated ileumIC501.60 ± 0.94 nM

Mechanism of Action: NK1 Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding Substance P, initiates a cascade of intracellular signaling events. This compound acts as an antagonist, blocking these downstream effects.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1 Receptor NK1 Receptor G-Protein Coupled Receptor Substance P->NK1 Receptor Binds & Activates This compound This compound This compound->NK1 Receptor Binds & Blocks Gq/11 Gq/11 NK1 Receptor->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca2+ Ca2+ Release IP3->Ca2+ Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream Effects Cellular Responses (e.g., Neuronal Excitation, Inflammation) Ca2+->Downstream Effects MAPK Cascade MAPK Cascade (ERK1/2) PKC->MAPK Cascade Activates MAPK Cascade->Downstream Effects

Caption: NK1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the general methodologies for key assays used to characterize this compound. While the full-text publications of Walpole et al. (1998) were not accessible to provide the exact detailed protocols, the following are based on standard and widely accepted methods for these types of assays.

Radioligand Binding Assay ([3H]-Substance P)

This assay is used to determine the binding affinity of a compound to its target receptor.

Binding_Assay_Workflow Start Start Prepare Membranes Prepare cell membranes expressing NK1 receptor Start->Prepare Membranes Incubation Incubate membranes with [3H]-Substance P and varying concentrations of this compound Prepare Membranes->Incubation Separation Separate bound from free radioligand (e.g., rapid filtration) Incubation->Separation Quantification Quantify bound radioactivity using liquid scintillation counting Separation->Quantification Analysis Calculate IC50 and/or Ki values Quantification->Analysis End End Analysis->End

Caption: General Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Cells stably or transiently expressing the human NK1 receptor (e.g., transfected Cos-7 or CHO cells) are harvested.

    • The cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell debris.

    • The supernatant containing the cell membranes is collected and stored at -80°C until use. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, incubate a fixed amount of cell membrane preparation with a constant concentration of [3H]-Substance P.

    • Add varying concentrations of this compound (or other competing ligands) to the wells.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.

    • The reaction is incubated at a specific temperature (e.g., 4°C or room temperature) for a set period to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

    • The Ki value (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by an agonist (Substance P).

Methodology:

  • Cell Preparation and Dye Loading:

    • Cells expressing the NK1 receptor (e.g., U373MG astrocytoma cells) are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for a specific time at 37°C.

    • After loading, the cells are washed to remove excess dye.

  • Compound Incubation:

    • The cells are pre-incubated with varying concentrations of this compound for a defined period.

  • Agonist Stimulation and Measurement:

    • The plate is placed in a fluorescence plate reader capable of kinetic reads.

    • A baseline fluorescence reading is taken before the addition of the agonist.

    • A specific concentration of Substance P is then added to the wells, and the change in fluorescence intensity is monitored over time. The fluorescence intensity is directly proportional to the intracellular calcium concentration.

  • Data Analysis:

    • The increase in fluorescence upon agonist addition is measured.

    • The inhibitory effect of this compound is determined by comparing the calcium response in the presence and absence of the antagonist.

    • The data are plotted as a concentration-response curve to calculate the IC50 value for the inhibition of the calcium signal.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the human NK1 receptor. Its high affinity and selectivity make it a valuable research tool for investigating the physiological and pathological roles of the Substance P/NK1 receptor system. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and in the broader field of neurokinin receptor pharmacology. Further investigation into its in vivo efficacy and safety profile is warranted to explore its full therapeutic potential.

References

Methodological & Application

Application Note and Protocol: Preparation of Sdz nkt 343 Solutions in DMSO for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sdz nkt 343 is a potent and highly selective antagonist of the human tachykinin NK1 receptor, with an IC50 value of 0.62 nM.[1][2] It displays significantly lower affinity for rat NK1 receptors (IC50 = 451 nM) and over 130-fold selectivity over human NK2 and NK3 receptors.[3] Due to its hydrophobic nature, this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. This document provides a detailed protocol for the preparation of this compound stock and working solutions in DMSO.

Compound Properties and Data Summary

It is crucial to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for precise concentration calculations. The data below are for guidance.

PropertyValueCitations
Molecular Weight 579.65 g/mol
Formula C₃₃H₃₃N₅O₅
Appearance Yellow solid
Purity ≥98%
CAS Number 180046-99-5
Solubility in DMSO Up to 100 mM (57.97 mg/mL)
Solubility in Ethanol Up to 100 mM (57.97 mg/mL)
Storage (Solid) Store at +4°C or -20°C
Storage (In DMSO) -80°C (up to 6 months), -20°C (up to 1 month)

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, pyrogen-free microcentrifuge tubes or vials

  • Sterile, nuclease-free pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for initial studies.

  • Preparation: Work in a clean, sterile environment, such as a laminar flow hood, especially if the solution will be used in cell culture.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.80 mg of this compound (calculation based on MW of 579.65).

  • Solubilization: Add the appropriate volume of DMSO to the tube containing the weighed powder. For a 10 mM stock, if you weighed 5.80 mg, add 1 mL of DMSO.

  • Dissolution: Close the tube tightly and vortex gently until the yellow solid is completely dissolved. It may take some time for the peptide to dissolve fully. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).

Desired Stock ConcentrationMass of this compound for 1 mLVolume of DMSO
1 mM 0.58 mg1 mL
5 mM 2.90 mg1 mL
10 mM 5.80 mg1 mL
100 mM (Max) 57.97 mg1 mL
Protocol for Preparing Working Solutions for Cell Culture

It is critical to minimize the final concentration of DMSO in cell culture media, as it can be cytotoxic. Most cell lines can tolerate up to 0.5% DMSO, but it is best practice to keep the concentration below 0.1% if possible, especially for sensitive or primary cells.

  • Determine Final Concentration: Decide on the final working concentration of this compound needed for your experiment.

  • Calculate Dilution: Based on your stock solution concentration, calculate the dilution required. For instance, to achieve a final concentration of 10 µM in 1 mL of cell culture medium from a 10 mM stock, you would need to add 1 µL of the stock solution.

  • Dilution Method: Add the calculated volume of the DMSO stock solution dropwise directly to the cell culture medium while gently mixing. This ensures that the compound is diluted quickly and remains in solution. Avoid adding the aqueous medium to the concentrated DMSO stock, as this can cause the compound to precipitate.

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of treating cells with the same final concentration of DMSO as is present in the experimental wells.

Visualized Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing the stock solution and the simplified signaling pathway involving the NK1 receptor.

G cluster_workflow Workflow: this compound Stock Solution Preparation weigh 1. Weigh this compound in a sterile tube add_dmso 2. Add appropriate volume of DMSO weigh->add_dmso e.g., 5.8 mg dissolve 3. Vortex until fully dissolved add_dmso->dissolve e.g., 1 mL for 10 mM aliquot 4. Aliquot into single-use volumes dissolve->aliquot store 5. Store at -80°C or -20°C aliquot->store

Caption: Workflow for preparing this compound stock solution in DMSO.

G cluster_pathway This compound Mechanism of Action SP Substance P (Endogenous Ligand) NK1R NK1 Receptor SP->NK1R Binds & Activates Efflux Ca²+ Efflux & Downstream Signaling NK1R->Efflux Initiates Sdz This compound (Antagonist) Sdz->Block Block->NK1R Blocks

Caption: this compound competitively antagonizes the NK1 receptor.

References

Application Notes and Protocols for Studying Substance P Signaling with Sdz nkt 343

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is a neuropeptide of the tachykinin family that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2][3] It exerts its effects by binding to neurokinin (NK) receptors, with a preferential affinity for the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[1][4] Activation of the NK1 receptor initiates a cascade of intracellular signaling events, making it a key target for therapeutic intervention in various pathological conditions.

Sdz nkt 343, with the chemical name (2-nitrophenyl-carbamoyl-(S)-prolyl-(S)-3-(2-naphthyl)alanyl-N-benzyl-N-methylamide), is a potent and highly selective non-peptide antagonist of the human NK1 receptor. Its high affinity and selectivity make it an invaluable tool for researchers studying the physiological and pathological roles of the substance P signaling pathway. These application notes provide detailed protocols for utilizing this compound to investigate substance P signaling in vitro and ex vivo.

This compound: Physicochemical and Pharmacological Properties

This compound is a well-characterized small molecule with the following properties:

PropertyValueReference
Molecular Formula C₃₃H₃₃N₅O₅
Molecular Weight 579.65 g/mol
Solubility Soluble to 100 mM in DMSO and ethanol
Purity ≥98%
Storage Store at +4°C
CAS Number 180046-99-5

Quantitative Data: In Vitro Activity of this compound

The following tables summarize the in vitro potency and selectivity of this compound at the human NK1 receptor.

Table 1: Binding Affinity and Potency of this compound

Assay TypeReceptor/TissueSpeciesParameterValueReference
[³H]-Substance P BindingTransfected Cos-7 cell membranesHumanIC₅₀0.62 ± 0.11 nM
[³H]-Substance P BindingWhole forebrain membranesRatIC₅₀451 ± 139 nM
Functional Assay (Guinea Pig Ileum Contraction)Ileum smooth muscleGuinea PigIC₅₀1.60 ± 0.94 nM
Ligand BindingHuman NK1 ReceptorHumanKᵢ0.16 nM

Table 2: Receptor Selectivity of this compound

ReceptorSpeciesParameterValueSelectivity over NK1 (fold)Reference
NK1HumanIC₅₀0.62 nM-
NK2HumanKᵢ0.52 ± 0.04 µM>838
NK3HumanKᵢ3.4 ± 1.2 µM>5483

Substance P Signaling Pathway

Substance P binding to the NK1 receptor activates Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). In some cell types, the NK1 receptor can also couple to other G proteins, such as Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). These signaling cascades ultimately lead to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory mediator release. Furthermore, substance P signaling has been shown to involve the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.

Substance_P_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Responses (e.g., Neuronal Excitation, Contraction, Inflammation) Ca2->CellularResponse Leads to MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK Activates PKC->CellularResponse Leads to MAPK->CellularResponse Leads to Sdz_nkt_343 This compound Sdz_nkt_343->NK1R Blocks

Caption: Substance P Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with the NK1 receptor and its effect on substance P signaling.

NK1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the NK1 receptor using [³H]-Substance P.

Experimental Workflow:

Binding_Assay_Workflow A Prepare Membranes (e.g., from CHO cells expressing human NK1R) B Incubate Membranes with: - [³H]-Substance P (constant concentration) - this compound (varying concentrations) A->B C Separate Bound and Free Radioligand (e.g., rapid filtration through glass fiber filters) B->C D Wash Filters to Remove Unbound Radioligand C->D E Quantify Bound Radioactivity (Liquid Scintillation Counting) D->E F Data Analysis: - Determine IC₅₀ value - Calculate Kᵢ value using Cheng-Prusoff equation E->F

Caption: Workflow for NK1 Receptor Radioligand Binding Assay.

Materials:

  • Membrane preparation from cells stably expressing the human NK1 receptor (e.g., CHO or Cos-7 cells).

  • [³H]-Substance P (specific activity ~40-80 Ci/mmol).

  • This compound.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mg/ml BSA, and protease inhibitors (e.g., bacitracin at 40 µg/ml).

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the NK1 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Binding buffer.

    • A constant concentration of [³H]-Substance P (typically at its Kₑ value).

    • Increasing concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).

    • For total binding, add vehicle instead of this compound.

    • For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).

  • Incubation: Add the membrane preparation (typically 20-50 µg of protein per well) to initiate the binding reaction. Incubate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Substance P) by non-linear regression analysis.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit substance P-induced increases in intracellular calcium in a human astrocytoma cell line (U373-MG), which endogenously expresses the NK1 receptor.

Experimental Workflow:

Calcium_Assay_Workflow A Seed U373-MG cells in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) A->B C Incubate cells with varying concentrations of this compound B->C D Stimulate cells with a fixed concentration of Substance P C->D E Measure fluorescence changes over time (e.g., using a FLIPR or fluorescence plate reader) D->E F Data Analysis: - Determine the inhibitory effect of this compound - Calculate the IC₅₀ value E->F

Caption: Workflow for Intracellular Calcium Mobilization Assay.

Materials:

  • U373-MG human astrocytoma cell line.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • Substance P.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an injection system (e.g., FLIPR).

Procedure:

  • Cell Culture: Seed U373-MG cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader and record a stable baseline fluorescence.

  • Agonist Stimulation: Inject a fixed concentration of Substance P (typically at its EC₈₀) into the wells and continue to record the fluorescence intensity over time (e.g., for 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response induced by Substance P in the absence of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by non-linear regression analysis.

Guinea Pig Ileum Contraction Assay

This ex vivo assay assesses the functional antagonism of this compound on substance P-induced smooth muscle contraction in an isolated guinea pig ileum preparation.

Experimental Workflow:

Ileum_Assay_Workflow A Isolate a segment of guinea pig ileum B Mount the tissue in an organ bath containing Tyrode's solution A->B C Allow the tissue to equilibrate under a constant tension B->C D Record a baseline contractile response C->D E Pre-incubate the tissue with this compound D->E F Generate a cumulative concentration-response curve to Substance P E->F G Measure the contractile force using an isometric transducer F->G H Data Analysis: - Compare the concentration-response curves in the presence and absence of this compound - Determine the pA₂ value (Schild analysis) G->H

Caption: Workflow for Guinea Pig Ileum Contraction Assay.

Materials:

  • Male guinea pig (250-350 g).

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, glucose 5.6), maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).

  • This compound.

  • Substance P.

  • Organ bath system with an isometric force transducer and data acquisition system.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Gently flush the lumen with Tyrode's solution and cut into 2-3 cm segments.

  • Mounting: Suspend each ileum segment in an organ bath containing aerated Tyrode's solution at 37°C. Apply a resting tension of approximately 1 g.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Antagonist Incubation: Add a single concentration of this compound to the organ bath and incubate for 20-30 minutes.

  • Concentration-Response Curve: Add Substance P to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 10⁻¹⁰ M to 10⁻⁶ M), allowing the contractile response to plateau at each concentration.

  • Data Recording: Record the contractile force using an isometric transducer.

  • Data Analysis:

    • Construct concentration-response curves for Substance P in the absence and presence of different concentrations of this compound.

    • Determine the EC₅₀ values for Substance P in each condition.

    • Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log of the antagonist concentration to determine the pA₂ value, which is a measure of the antagonist's potency.

Conclusion

This compound is a potent and selective NK1 receptor antagonist that serves as an excellent research tool for elucidating the complex signaling pathways of substance P. The protocols detailed in these application notes provide a robust framework for characterizing the pharmacological properties of this compound and for investigating its effects on substance P-mediated cellular and tissue responses. These methods are fundamental for researchers in pharmacology, neuroscience, and drug development who are interested in the therapeutic potential of targeting the substance P/NK1 receptor system.

References

Application Notes and Protocols for Sdz nkt 343 Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oral administration of Sdz nkt 343 in rodent studies, with a focus on toxicity and efficacy evaluation. This compound is a potent and selective antagonist of the human and guinea pig neurokinin 1 (NK1) receptor.[1] Notably, it exhibits a significantly lower affinity for the rat NK1 receptor, a critical consideration for study design in this species.[1]

Data Presentation

Table 1: In Vitro Affinity of this compound for NK1 Receptors
SpeciesReceptorIC50 (nM)Reference
HumanNK10.62[1]
RatNK1451
Table 2: Suggested Oral Formulations for this compound
FormulationComponentsNotesReference
SolutionPEG400Suitable for soluble compounds.
Suspension 10.2% Carboxymethyl cellulose (CMC) in waterA common vehicle for insoluble compounds.
Suspension 20.25% Tween 80 and 0.5% CMC in waterThe addition of a surfactant can improve suspension stability and absorption.
Food MixtureMixed with powdered foodAn alternative for voluntary oral administration, though less precise for dosing.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Objective: To prepare a homogenous and stable formulation of this compound for oral administration to rodents.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC in purified water, PEG400)

  • Mortar and pestle (for suspensions)

  • Magnetic stirrer and stir bar

  • Homogenizer (optional, for suspensions)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Vehicle Selection: Based on the physicochemical properties of this compound, select an appropriate vehicle. For a suspension, 0.5% CMC in water is a common choice.

  • Calculation: Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study.

  • Preparation of Suspension (0.5% CMC): a. Weigh the required amount of CMC and slowly add it to the purified water while stirring continuously with a magnetic stirrer to avoid clumping. b. Continue stirring until the CMC is fully dissolved and the solution is clear and viscous. c. Weigh the calculated amount of this compound. d. If necessary, grind the this compound to a fine powder using a mortar and pestle. e. Gradually add the powdered this compound to the prepared CMC vehicle while stirring. f. For a more uniform suspension, use a homogenizer. g. Visually inspect the suspension for homogeneity.

  • Storage: Store the prepared formulation in a well-labeled, sealed container, protected from light. The stability of the formulation under storage conditions should be determined.

Protocol 2: Acute Oral Toxicity Study in Rats (Adapted from OECD Guideline 420)

Objective: To determine the acute toxic effects of a single oral dose of this compound and to determine the LD50.

Animals:

  • Healthy, young adult rats (e.g., Sprague-Dawley or Wistar), typically females as they are often slightly more sensitive.

  • A small number of animals are used for each dose level.

Procedure:

  • Dose Selection: Conduct a sighting study to determine the starting dose. The fixed dose levels are typically 5, 50, 300, and 2000 mg/kg.

  • Fasting: Animals should be fasted overnight prior to dosing.

  • Administration: Administer the prepared this compound formulation by oral gavage. The volume should generally not exceed 1 ml/100 g body weight for rodents.

  • Observation:

    • Observe animals closely for the first few hours after dosing and then at least once daily for 14 days.

    • Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weight before dosing and at least weekly thereafter.

  • Endpoint: The study is complete after the 14-day observation period. All animals are humanely euthanized for gross necropsy.

  • Dose Adjustment: The next dose level (higher or lower) is determined by the presence or absence of mortality or clear signs of toxicity at the preceding dose.

Protocol 3: Subchronic Oral Toxicity Study in Rats (90-Day, Adapted from OECD Guideline 408)

Objective: To evaluate the potential adverse effects of repeated oral administration of this compound over a 90-day period.

Animals:

  • Healthy young adult rats of both sexes.

  • At least 10 animals per sex per group.

Procedure:

  • Dose Selection: Based on the results of the acute toxicity study, select at least three dose levels (low, mid, high) and a vehicle control group. The high dose should produce some evidence of toxicity but not mortality.

  • Administration: Administer the prepared this compound formulation daily by oral gavage for 90 consecutive days.

  • Observations:

    • Conduct detailed clinical observations at least once a week.

    • Monitor body weight and food/water consumption weekly.

    • Perform ophthalmological examinations before the study and at termination.

    • Conduct hematology and clinical biochemistry tests at termination.

  • Pathology: At the end of the 90-day period, all animals are humanely euthanized. Conduct a full gross necropsy and collect organs and tissues for histopathological examination.

Protocol 4: Efficacy Study in a Rat Model of Inflammatory Pain (Conceptual Framework)

Objective: To evaluate the analgesic efficacy of orally administered this compound in a rat model of inflammatory pain (e.g., Complete Freund's Adjuvant (CFA) induced paw edema).

Animals:

  • Adult male or female rats.

Procedure:

  • Induction of Inflammation: Inject CFA into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.

  • Dose Selection: Due to the lower affinity of this compound for the rat NK1 receptor, a dose-finding study is essential. Based on studies with other NK1 antagonists in rats, a starting range of 1-30 mg/kg could be explored.

  • Administration: Administer this compound orally at selected time points before and/or after CFA injection.

  • Assessment of Analgesia:

    • Mechanical Allodynia: Measure the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus (e.g., Hargreaves' test).

    • Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers.

  • Data Analysis: Compare the responses in the this compound-treated groups to the vehicle-treated control group.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Substance_P Substance P NK1_Receptor NK1 Receptor Substance_P->NK1_Receptor Binds G_Protein Gq/11 NK1_Receptor->G_Protein Activates Sdz_nkt_343 This compound Sdz_nkt_343->NK1_Receptor Antagonizes PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Calcium_Release Ca2+ Release IP3_DAG->Calcium_Release PKC Protein Kinase C IP3_DAG->PKC Downstream_Effects Neuronal Excitation Inflammation Pain Transmission Calcium_Release->Downstream_Effects PKC->Downstream_Effects Experimental_Workflow_Toxicity Start Start Toxicity Study Dose_Selection Dose Range Finding (Acute Toxicity - OECD 420) Start->Dose_Selection Group_Allocation Animal Group Allocation (e.g., 3 dose levels + vehicle) Dose_Selection->Group_Allocation Daily_Dosing Daily Oral Gavage (90 days for subchronic) Group_Allocation->Daily_Dosing Observations Clinical Observations Body Weight, Food Intake Daily_Dosing->Observations Termination Study Termination (Day 14 for acute, Day 90 for subchronic) Daily_Dosing->Termination Interim_Analysis Interim Blood/Urine Analysis (optional) Observations->Interim_Analysis Necropsy Gross Necropsy Termination->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Data Analysis and Reporting Histopathology->Data_Analysis End End Data_Analysis->End Logical_Relationship cluster_rat Rat Studies Low_Affinity Low Affinity of this compound for Rat NK1 Receptor Higher_Dose Higher Doses Required for Efficacy Low_Affinity->Higher_Dose leads to Dose_Finding Dose-Finding Studies are Crucial Higher_Dose->Dose_Finding necessitates

References

Application Notes and Protocols for Calcium Imaging Assays Using Sdz nkt 343

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdz nkt 343 is a potent and highly selective non-peptide antagonist of the human tachykinin neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P (SP), initiates a signaling cascade leading to the mobilization of intracellular calcium.[2] This makes calcium imaging a robust and reliable method for characterizing the antagonist properties of compounds like this compound. These application notes provide detailed protocols for utilizing this compound in calcium imaging assays to determine its potency and mechanism of action.

Mechanism of Action

Substance P binding to the NK1 receptor activates the Gq alpha subunit of the associated heterotrimeric G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This compound competitively antagonizes this pathway by binding to the NK1 receptor, thereby preventing SP-induced calcium mobilization.

Signaling Pathway Diagram

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SP Substance P (SP) NK1R NK1 Receptor SP->NK1R Binds & Activates Sdz_nkt_343 This compound Sdz_nkt_343->NK1R Binds & Blocks Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2_cytosol Cytosolic Ca2+ ER->Ca2_cytosol Releases Ca2+ Ca2_store Ca2+ Store Signaling Downstream Signaling Ca2_cytosol->Signaling Calcium_Assay_Workflow Start Start Plate_Cells Plate cells in microplate and culture overnight Start->Plate_Cells Prepare_Dye Prepare calcium dye loading solution with Pluronic F-127 Plate_Cells->Prepare_Dye Load_Cells Incubate cells with dye loading solution (e.g., 30-60 min at 37°C) Prepare_Dye->Load_Cells Wash_Cells Wash cells with Assay Buffer to remove extracellular dye Load_Cells->Wash_Cells Add_Antagonist Add varying concentrations of this compound and incubate (e.g., 15-30 min) Wash_Cells->Add_Antagonist Measure_Baseline Measure baseline fluorescence Add_Antagonist->Measure_Baseline Add_Agonist Add Substance P (agonist) Measure_Baseline->Add_Agonist Measure_Response Measure kinetic fluorescence response Add_Agonist->Measure_Response Analyze_Data Analyze data to determine IC50 Measure_Response->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Assessing the Analgesic Effects of Sdz nkt 343

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdz nkt 343 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P.[1][2] Substance P and its receptor are key players in nociceptive pathways, particularly in the development and maintenance of central sensitization associated with chronic pain states.[2] Preclinical studies have demonstrated that this compound possesses significant oral analgesic activity in guinea pig models of chronic inflammatory and neuropathic pain.[1][2] This document provides detailed protocols for assessing the analgesic effects of this compound, guidance on data presentation, and an overview of the underlying signaling pathway.

Mechanism of Action: NK1 Receptor Antagonism

This compound exerts its analgesic effects by blocking the binding of Substance P to the NK1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, primarily couples to Gq and Gs proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling ultimately leads to neuronal excitation and the transmission of pain signals. By antagonizing the NK1 receptor, this compound inhibits this cascade, thereby reducing neuronal hyperexcitability and alleviating pain.

Neurokinin-1 (NK1) Receptor Signaling Pathway

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Activates Sdz_nkt_343 This compound Sdz_nkt_343->NK1R Inhibits G_protein Gq/Gs Protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Excitation Neuronal Excitation & Pain Transmission Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols for Assessing Analgesic Effects

The following protocols are adapted for testing the efficacy of this compound in established guinea pig models of chronic inflammatory and neuropathic pain.

Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain Model

This model induces a persistent inflammatory state, leading to thermal and mechanical hyperalgesia.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, saline, or as specified by solubility data)

  • Freund's Complete Adjuvant (FCA)

  • Male Dunkin-Hartley guinea pigs (300-350 g)

  • Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves' test)

  • Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

Procedure:

  • Acclimation: Acclimate animals to the testing environment and handling for at least 3-5 days prior to the experiment.

  • Baseline Measurements: Determine baseline thermal withdrawal latency and mechanical withdrawal threshold for both hind paws for 2-3 days before induction of inflammation.

  • Induction of Inflammation: Inject 100 µL of FCA into the plantar surface of one hind paw. The contralateral paw serves as a control.

  • Post-Induction Assessment: Measure thermal and mechanical sensitivity daily or every other day to confirm the development of hyperalgesia, which typically peaks within 2-4 days and persists for several weeks.

  • Drug Administration: Once a stable hyperalgesic state is established (e.g., day 7 post-FCA), administer this compound or vehicle orally (p.o.) or via the desired route.

  • Post-Treatment Assessment: Measure thermal and mechanical withdrawal thresholds at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the peak effect and duration of action.

Workflow for FCA-Induced Inflammatory Pain Model

FCA_Workflow Acclimation Animal Acclimation (3-5 days) Baseline Baseline Nociceptive Testing (Thermal & Mechanical) Acclimation->Baseline FCA_Injection FCA Injection (Plantar Surface) Baseline->FCA_Injection Hyperalgesia_Dev Development of Hyperalgesia (Assess for ~7 days) FCA_Injection->Hyperalgesia_Dev Drug_Admin Administer this compound or Vehicle Hyperalgesia_Dev->Drug_Admin Post_Drug_Test Post-Dose Nociceptive Testing (Multiple Time Points) Drug_Admin->Post_Drug_Test Data_Analysis Data Analysis Post_Drug_Test->Data_Analysis

Caption: Experimental workflow for the FCA-induced inflammatory pain model.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model mimics peripheral nerve damage and results in persistent mechanical allodynia and thermal hyperalgesia.

Materials:

  • This compound

  • Vehicle

  • Male Dunkin-Hartley guinea pigs (300-350 g)

  • Surgical instruments

  • Chromic gut sutures (4-0)

  • Anesthetics (e.g., isoflurane)

  • Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

Procedure:

  • Acclimation and Baseline: Perform as described in the FCA model.

  • Surgical Procedure:

    • Anesthetize the guinea pig.

    • Make an incision on the lateral surface of the thigh to expose the sciatic nerve.

    • Place four loose ligatures around the sciatic nerve with approximately 1 mm spacing. The ligatures should be tightened until a slight constriction is observed without arresting circulation.

    • Close the incision with sutures.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-Surgical Assessment: Allow the animals to recover for 5-7 days. Assess the development of mechanical allodynia, which typically becomes stable within 10-14 days.

  • Drug Administration: Once neuropathic pain behaviors are established, administer this compound or vehicle.

  • Post-Treatment Assessment: Measure mechanical withdrawal thresholds at various time points post-administration.

Workflow for Chronic Constriction Injury (CCI) Model

CCI_Workflow Acclimation_Baseline Acclimation & Baseline Testing Surgery CCI Surgery (Sciatic Nerve Ligation) Acclimation_Baseline->Surgery Recovery_Dev Post-Surgical Recovery & Development of Allodynia (~10-14 days) Surgery->Recovery_Dev Drug_Admin Administer this compound or Vehicle Recovery_Dev->Drug_Admin Post_Drug_Test Post-Dose Mechanical Allodynia Testing Drug_Admin->Post_Drug_Test Data_Analysis Data Analysis Post_Drug_Test->Data_Analysis

References

Sdz nkt 343: A Potent and Selective NK1 Receptor Antagonist for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the research use of Sdz nkt 343, a highly selective and potent non-peptide antagonist of the human tachykinin neurokinin-1 (NK1) receptor. This compound is a valuable tool for investigating the physiological and pathological roles of the NK1 receptor and its endogenous ligand, Substance P.

Product Information and Purchasing

This compound (CAS No: 180046-99-5) is commercially available from a variety of chemical suppliers catering to the research community. Researchers can acquire this compound from vendors such as R&D Systems, Tocris Bioscience, InvivoChem, Fisher Scientific, Tebubio, and Santa Cruz Biotechnology.[1][2][3][4] It is typically supplied as a solid with a purity of ≥98%.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Weight 579.65 g/mol [1]
Molecular Formula C₃₃H₃₃N₅O₅
CAS Number 180046-99-5
Purity ≥98%
Solubility Soluble to 100 mM in DMSO and ethanol
Storage Store at +4°C

Biological Activity and Quantitative Data

This compound is a potent and highly selective antagonist of the human NK1 receptor. It exhibits significantly lower affinity for the rat NK1 receptor and other neurokinin receptors, making it a precise tool for studying the human NK1 receptor.

Table 2: In Vitro Activity of this compound

ParameterSpeciesValueReference
IC₅₀ (NK1 Receptor) Human0.62 nM
IC₅₀ (NK1 Receptor) Rat451 nM
Kᵢ (NK1 Receptor) Human0.16 nM
Selectivity >130-fold over human NK2 and NK3 receptors

Signaling Pathway

This compound exerts its effects by blocking the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). Activation of the NK1 receptor by Substance P typically leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in a variety of cellular responses, including neurotransmission, inflammation, and pain.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq NK1R->Gq Activates Sdz_nkt_343 This compound Sdz_nkt_343->NK1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response

Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Radioligand Binding Assay for NK1 Receptor

This protocol describes a method to determine the binding affinity of this compound to the human NK1 receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing human NK1 receptor start->prep_membranes incubation Incubate membranes with radiolabeled Substance P ([³H]-SP) and varying concentrations of this compound prep_membranes->incubation filtration Separate bound from free radioligand by rapid vacuum filtration incubation->filtration scintillation Quantify bound radioactivity using a scintillation counter filtration->scintillation analysis Analyze data to determine IC₅₀ and Kᵢ values scintillation->analysis end End analysis->end

Caption: Workflow for Radioligand Binding Assay.

Materials:

  • Cell membranes expressing the human NK1 receptor (e.g., from transfected cell lines like COS-7 or U373MG).

  • Radiolabeled Substance P (e.g., [³H]-SP).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the NK1 receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • This compound at various concentrations (typically in a serial dilution).

    • A fixed concentration of [³H]-SP.

    • The cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-SP (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Substance P-Induced Calcium Efflux Assay

This protocol measures the ability of this compound to block Substance P-induced increases in intracellular calcium in a human cell line endogenously expressing the NK1 receptor.

Materials:

  • Human U373MG astrocytoma cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • A fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

  • Substance P.

  • This compound.

  • A fluorescence plate reader or microscope capable of measuring intracellular calcium.

Procedure:

  • Cell Culture: Culture U373MG cells to a suitable confluency in a 96-well plate.

  • Dye Loading: Incubate the cells with a fluorescent calcium indicator in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells with HBSS to remove excess dye.

  • Compound Incubation: Incubate the cells with various concentrations of this compound or vehicle for a predetermined time (e.g., 15-30 minutes).

  • Stimulation and Measurement: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Add a fixed concentration of Substance P to induce calcium influx and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence intensity as an indicator of the intracellular calcium concentration. Determine the concentration of this compound that inhibits the Substance P-induced calcium response by 50% (IC₅₀).

Guinea Pig Ileum Contraction Assay

This ex vivo protocol assesses the functional antagonism of this compound on Substance P-induced smooth muscle contraction.

Materials:

  • Guinea pig.

  • Tyrode's solution (a physiological salt solution).

  • Organ bath with a force transducer.

  • Substance P.

  • This compound.

  • Carbogen gas (95% O₂, 5% CO₂).

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the luminal contents and cut the ileum into segments of approximately 2-3 cm.

  • Mounting: Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other to a force transducer. Apply a resting tension of approximately 1 g.

  • Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular washes with fresh Tyrode's solution.

  • Control Response: Obtain a cumulative concentration-response curve for Substance P-induced contractions.

  • Antagonist Incubation: After washing the tissue and allowing it to return to baseline, incubate the tissue with a known concentration of this compound for a defined period (e.g., 30 minutes).

  • Test Response: In the presence of this compound, repeat the cumulative concentration-response curve for Substance P.

  • Data Analysis: Compare the concentration-response curves for Substance P in the absence and presence of this compound. A rightward shift in the curve in the presence of the antagonist indicates competitive antagonism. Calculate the pA₂ value to quantify the potency of this compound.

In Vivo Applications

This compound has been shown to be orally active and effective in in vivo models of pain. For in vivo studies, this compound can be formulated in a suitable vehicle, such as a solution containing DMSO, PEG300, Tween 80, and water, or in corn oil. Researchers should determine the optimal formulation and dosage for their specific animal model and experimental design.

Conclusion

This compound is a powerful and selective research tool for investigating the pharmacology and signaling of the human NK1 receptor. The detailed protocols and data presented in these application notes will assist researchers in designing and executing robust experiments to further elucidate the role of the Substance P/NK1 receptor system in health and disease.

References

Troubleshooting & Optimization

Sdz nkt 343 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sdz nkt 343. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] It is recommended to prepare high-concentration stock solutions in these solvents.

Q2: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer (e.g., PBS or cell culture media). What should I do?

A2: This is a common issue due to the low aqueous solubility of this compound. Here are some solutions:

  • Lower the final concentration: The final concentration of this compound in your aqueous medium may be too high. Try reducing the concentration.

  • Use a surfactant: For in vitro assays, adding a small amount of a biocompatible surfactant like Tween® 80 (e.g., 0.01-0.1%) to your aqueous buffer can help maintain solubility. However, always run a vehicle control to ensure the surfactant does not affect your experimental results.

  • Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally <0.5%) to minimize solvent effects on your cells or assay. However, a slightly higher DMSO concentration might be necessary to maintain solubility. A vehicle control with the same final DMSO concentration is crucial.

  • Prepare fresh dilutions: It is best practice to prepare fresh dilutions of this compound in aqueous buffers immediately before use to minimize the risk of precipitation over time.

Q3: My this compound powder will not dissolve completely in DMSO or ethanol.

A3: If you are having trouble dissolving this compound, consider the following:

  • Gentle warming: Briefly warm the solution at 37°C to aid dissolution.

  • Vortexing/Sonication: Increase mechanical agitation by vortexing or brief sonication.

  • Check the concentration: Ensure you are not exceeding the maximum recommended solubility of 100 mM in DMSO and ethanol.[2]

Q4: How should I prepare this compound for in vivo oral administration?

A4: Due to its low water solubility, this compound requires specific formulations for in vivo oral dosing. Here are some reported formulations:

  • Suspension in Carboxymethyl Cellulose (CMC): this compound can be suspended in an aqueous solution of 0.2% to 0.5% CMC.

  • Solution in PEG400: The compound can be dissolved in Polyethylene glycol 400 (PEG400).

  • Co-solvent/Surfactant formulation: A mixture of solvents and surfactants can be used. For example, dissolving this compound in a vehicle containing 0.25% Tween® 80 and 0.5% CMC.

  • Food powder mixture: For some studies, mixing the compound directly with food powders may be an option.

It is crucial to test the stability and homogeneity of your chosen formulation before administration.

Quantitative Solubility Data

The following table summarizes the solubility data for this compound in various solvents.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO10057.97
Ethanol10057.97

Data is based on a molecular weight of 579.65 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated pipette

  • Procedure:

    • Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 5.797 mg.

    • Add the appropriate volume of DMSO to the this compound powder.

    • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of an In Vivo Oral Formulation (0.5% CMC Suspension)

  • Materials:

    • This compound powder

    • Carboxymethyl cellulose sodium salt (low viscosity)

    • Sterile water

    • Magnetic stirrer and stir bar

    • Homogenizer (optional)

  • Procedure:

    • Prepare a 0.5% (w/v) CMC solution by slowly adding 0.5 g of CMC powder to 100 mL of sterile water while stirring vigorously with a magnetic stirrer. Continue stirring until the CMC is fully dissolved. This may take some time.

    • Weigh the required amount of this compound for your desired dosing concentration.

    • Slowly add the this compound powder to the 0.5% CMC solution while stirring.

    • Continue to stir the suspension for at least 15-30 minutes to ensure a uniform mixture. For a more homogenous suspension, a brief treatment with a homogenizer can be used.

    • Visually inspect the suspension for any large aggregates.

    • Prepare this formulation fresh on the day of the experiment.

Signaling Pathways and Workflows

This compound is a selective antagonist of the human tachykinin NK1 receptor. The endogenous ligand for this receptor is Substance P. The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by Substance P, can initiate several downstream signaling cascades.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Activates Gq Gαq NK1R->Gq Activates Sdz_nkt_343 This compound Sdz_nkt_343->NK1R Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release PKC PKC DAG->PKC Activates Downstream Downstream Signaling Ca2->Downstream PKC->Downstream

Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.

Solubility_Troubleshooting_Workflow Start Start: Dissolving this compound Solvent Choose Solvent: DMSO or Ethanol Start->Solvent Dissolve Attempt to Dissolve Solvent->Dissolve IsDissolved Completely Dissolved? Dissolve->IsDissolved Troubleshoot Troubleshoot: - Gentle Warming (37°C) - Vortex/Sonicate - Check Concentration IsDissolved->Troubleshoot No StockSolution Stock Solution Prepared IsDissolved->StockSolution Yes Troubleshoot->Dissolve Dilute Dilute in Aqueous Buffer StockSolution->Dilute Precipitation Precipitation Occurs? Dilute->Precipitation TroubleshootDilution Troubleshoot Dilution: - Lower Final Concentration - Add Surfactant (e.g., Tween 80) - Prepare Freshly Precipitation->TroubleshootDilution Yes FinalSolution Final Solution Ready for Use Precipitation->FinalSolution No TroubleshootDilution->Dilute

Caption: Troubleshooting Workflow for this compound Solubility Issues.

References

Technical Support Center: Overcoming Low Sdz nkt 343 Affinity in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low affinity of the NK1 receptor antagonist, Sdz nkt 343, in rat models.

Frequently Asked Questions (FAQs)

Q1: Why is this compound showing low efficacy in my rat model?

A1: A primary reason for the observed low efficacy of this compound in rat models is its significantly lower affinity for the rat NK1 receptor compared to the human receptor. The IC50 value for this compound at the rat NK1 receptor is approximately 451 nM, whereas for the human NK1 receptor, it is 0.62 nM. This species-specific difference in affinity means that standard dosing regimens may not achieve sufficient receptor occupancy to elicit a therapeutic effect in rats.

Q2: What are the key differences in affinity of this compound and other NK1 receptor antagonists across species?

A2: The affinity of NK1 receptor antagonists can vary significantly between species. This compound is a clear example of this, with a pronounced preference for the human receptor. Below is a table summarizing the affinity of this compound and other common NK1 receptor antagonists for human and rat receptors.

CompoundHuman NK1 Receptor IC50 (nM)Rat NK1 Receptor IC50 (nM)Fold Difference (Rat/Human)
This compound 0.62451~727
Aprepitant~0.1-0.2~1.5~8-15
SR1403330.15--
CP-99,9940.96--
RPR-1008931.77--

Data compiled from multiple sources. Note that assay conditions can vary, leading to slight differences in reported values.

Q3: Are there alternative NK1 receptor antagonists with better affinity for the rat receptor?

A3: Yes, several NK1 receptor antagonists exhibit higher affinity for the rat NK1 receptor and can be used as positive controls or alternative compounds in your studies. For example, aprepitant and RP-67580 have demonstrated high affinity for the rat NK1 receptor. SR-140333 is another potent NK1 antagonist that has been shown to be effective in rat models.

Q4: What is a "humanized" rat model and could it be a solution?

A4: A humanized rat model is a genetically engineered animal in which the rat gene for a specific protein (in this case, the NK1 receptor) has been replaced with its human counterpart. This allows for the in vivo evaluation of compounds that are highly selective for the human target, like this compound, in a more physiologically relevant context. Utilizing a humanized NK1 receptor rat model would likely overcome the low affinity issue and provide more translatable data.

Troubleshooting Guides

Issue 1: Sub-optimal in vivo efficacy despite using high doses of this compound.

Possible Cause: Poor oral bioavailability and rapid metabolism in rats, in addition to low receptor affinity.

Troubleshooting Steps:

  • Optimize Formulation: The formulation of this compound can significantly impact its absorption and bioavailability.

    • Detailed Protocol: See "Experimental Protocol 1: Formulation Optimization for Improved Oral Bioavailability."

  • Alternative Delivery Routes: If oral administration proves ineffective, consider alternative routes that bypass first-pass metabolism.

    • Intravenous (IV) or Intraperitoneal (IP) Injection: Administering this compound via IV or IP routes can increase systemic exposure.

    • Subcutaneous (SC) Infusion: Using an osmotic minipump for continuous subcutaneous infusion can maintain steady-state plasma concentrations.

  • Dose Escalation Study: Systematically increasing the dose can help determine the minimum effective dose required to achieve a therapeutic effect.

    • Detailed Protocol: See "Experimental Protocol 2: In Vivo Dose Escalation Study."

Issue 2: Difficulty in correlating plasma concentration with pharmacological effect.

Possible Cause: Low receptor occupancy in the target tissue (e.g., brain) despite adequate plasma levels.

Troubleshooting Steps:

  • Assess Receptor Occupancy: Directly measure the extent to which this compound is binding to NK1 receptors in the brain or other target tissues.

    • Detailed Protocol: See "Experimental Protocol 3: In Vivo NK1 Receptor Occupancy Assessment."

  • Consider a More Potent Analog: If achieving sufficient receptor occupancy with this compound is not feasible, consider using an NK1 receptor antagonist with higher affinity for the rat receptor as a comparator.

  • Utilize a Humanized Model: Employing a rat model expressing the human NK1 receptor will align the in vivo target affinity with the compound's properties.

Experimental Protocols

Experimental Protocol 1: Formulation Optimization for Improved Oral Bioavailability

Objective: To prepare and evaluate different formulations of this compound to enhance its oral absorption in rats.

Methodology:

  • Solubility Screening:

    • Assess the solubility of this compound in a panel of pharmaceutically acceptable vehicles, including:

      • pH-adjusted buffers

      • Co-solvents (e.g., PEG400, propylene glycol)

      • Surfactants (e.g., Tween 80, Cremophor EL)

      • Lipid-based systems (e.g., Labrasol, Gelucire)

  • Formulation Preparation:

    • Based on solubility data, prepare several formulations. Examples include:

      • Aqueous Suspension: Micronized this compound in 0.5% methylcellulose.

      • Co-solvent Solution: this compound dissolved in a mixture of PEG400 and water.

      • Self-Emulsifying Drug Delivery System (SEDDS): A mixture of Labrasol, Cremophor EL, and Transcutol containing dissolved this compound.

  • In Vivo Pharmacokinetic Study:

    • Animals: Male Sprague-Dawley rats (n=4-6 per group).

    • Dosing: Administer each formulation via oral gavage at a consistent dose (e.g., 10 mg/kg).

    • Blood Sampling: Collect blood samples from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • Analysis: Determine the plasma concentration of this compound using a validated LC-MS/MS method.

    • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation.

Expected Outcome: Identification of a formulation that significantly increases the oral bioavailability of this compound compared to a simple aqueous suspension.

Experimental Protocol 2: In Vivo Dose Escalation Study

Objective: To determine the dose-response relationship of this compound in a relevant rat model of disease.

Methodology:

  • Animal Model: Utilize a validated rat model where NK1 receptor antagonism is expected to have a therapeutic effect (e.g., a model of inflammatory pain or visceral hypersensitivity).

  • Dose Selection: Based on the low affinity, select a wide range of doses, starting from a dose that is ineffective and escalating to a maximum tolerated dose (MTD). For this compound in rats, this may require doses significantly higher than those effective for high-affinity compounds.

  • Study Design:

    • Groups:

      • Vehicle control

      • This compound (e.g., 10, 30, 100, 300 mg/kg, p.o.)

      • Positive control (e.g., an NK1 antagonist with high rat affinity)

    • Administration: Administer the compound or vehicle at a consistent time before the behavioral or physiological assessment.

    • Endpoint Measurement: Measure the relevant efficacy endpoint at a predefined time post-dosing.

  • Data Analysis: Plot the dose-response curve and determine the ED50 (effective dose for 50% of the maximal response).

Expected Outcome: A clear dose-dependent effect of this compound, establishing the dose range required for efficacy in the rat model.

Experimental Protocol 3: In Vivo NK1 Receptor Occupancy Assessment

Objective: To quantify the percentage of NK1 receptors occupied by this compound in the rat brain at different doses.

Methodology:

  • Tracer Selection: Use a radiolabeled or non-radiolabeled tracer with high affinity for the rat NK1 receptor (e.g., [3H]-Substance P or a suitable small molecule tracer).

  • Study Design:

    • Groups:

      • Vehicle + tracer

      • This compound (various doses) + tracer

      • A saturating dose of a known NK1 antagonist (positive control for 100% occupancy) + tracer

    • Dosing: Pre-treat rats with this compound or vehicle at a specified time before administering the tracer.

    • Tissue Collection: At the time of expected peak brain exposure, euthanize the animals and rapidly dissect the brain. Isolate a region rich in NK1 receptors (e.g., striatum) and a reference region with low receptor density (e.g., cerebellum).

  • Quantification:

    • Radiolabeled Tracer: Measure radioactivity in the tissue homogenates using liquid scintillation counting.

    • Non-radiolabeled Tracer: Measure the concentration of the tracer in the tissue using LC-MS/MS.

  • Data Analysis: Calculate receptor occupancy as the percentage reduction in specific tracer binding in the this compound-treated groups compared to the vehicle-treated group.

Expected Outcome: A dose-occupancy relationship, indicating the plasma and brain concentrations of this compound required to achieve specific levels of NK1 receptor engagement.

Visualizations

G cluster_0 Troubleshooting Low Efficacy start Low in vivo efficacy of this compound in rats q1 Is the formulation optimized for oral bioavailability? start->q1 q2 Are plasma concentrations sufficient? q1->q2 Yes sol1 Optimize formulation (see Protocol 1) q1->sol1 No q3 Is receptor occupancy in the target tissue adequate? q2->q3 Yes sol2 Consider alternative delivery routes (IV, IP, SC) q2->sol2 No sol4 Assess receptor occupancy (see Protocol 3) q3->sol4 No sol5 Use a humanized NK1 receptor rat model q3->sol5 If No, consider sol3 Perform dose escalation study (see Protocol 2) sol4->sol3 sol6 Use an alternative NK1 antagonist with high rat affinity sol5->sol6

Caption: Troubleshooting workflow for low in vivo efficacy of this compound in rats.

G cluster_1 Experimental Workflow: In Vivo Receptor Occupancy A Acclimate Rats B Group Allocation (Vehicle, this compound doses, Positive Control) A->B C Pre-treat with Compound/Vehicle B->C D Administer Tracer (radiolabeled or non-radiolabeled) C->D E Euthanize at Peak Brain Exposure D->E F Dissect Brain Regions (Target vs. Reference) E->F G Quantify Tracer Concentration (Scintillation or LC-MS/MS) F->G H Calculate % Receptor Occupancy G->H

Caption: Step-by-step workflow for an in vivo receptor occupancy study.

G cluster_2 NK1 Receptor Signaling Pathway SP Substance P NK1R NK1 Receptor SP->NK1R Gq Gq/11 NK1R->Gq Sdz This compound Sdz->NK1R PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C Activation DAG->PKC Response Cellular Response (e.g., Neuronal Excitability, Inflammation) Ca->Response PKC->Response

Caption: Simplified signaling pathway of the NK1 receptor and the antagonistic action of this compound.

Sdz nkt 343 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Sdz nkt 343, a selective human tachykinin NK1 receptor antagonist. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimentation.

Stability and Storage Conditions

Proper storage and handling of this compound are critical for maintaining its stability and activity. Below is a summary of the recommended conditions for the compound in both solid and solvent forms.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C3 yearsFor long-term storage.
+4°C2 yearsFor shorter-term storage.[1]
In Solvent (e.g., DMSO) -80°C6 monthsRecommended for long-term storage of stock solutions.[1]
-20°C1 monthSuitable for short-term storage of working solutions.[1]

Shipping Conditions: this compound is stable at room temperature for short periods, such as during shipping.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues that may arise during the use of this compound in experimental settings.

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in DMSO and ethanol up to 100 mM. For most applications, a stock solution in DMSO is recommended. To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, you would dissolve 0.57965 mg of this compound (assuming a molecular weight of 579.65 g/mol ) in 1 mL of DMSO. Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.

Q2: I am observing precipitation of this compound in my aqueous experimental buffer. What can I do?

A2: This is a common issue due to the low aqueous solubility of many small molecule inhibitors. Here are a few troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, typically below 0.5%, to avoid solvent effects on your cells or assay.

  • Use of Surfactants: Consider the use of a non-ionic surfactant, such as Tween 80 (e.g., 0.25%), in your final dilution buffer to improve the solubility of the compound.

  • Sonication: Briefly sonicating the final solution may help to dissolve any precipitate.

  • Fresh Dilutions: Prepare fresh dilutions of this compound from your DMSO stock solution just before each experiment.

Q3: My in vitro results with this compound are inconsistent. What are the potential causes?

A3: Inconsistent results can stem from several factors:

  • Compound Stability: Ensure that your stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. It is advisable to use fresh aliquots for each experiment.

  • Cell Health: The health and passage number of your cell line can significantly impact the response to treatment. Ensure your cells are healthy and within a consistent passage range.

  • Assay Conditions: Factors such as incubation time, cell density, and the concentration of the stimulating agonist (e.g., Substance P) should be optimized and kept consistent between experiments.

  • Receptor Expression: Verify the expression level of the NK1 receptor in your cell line, as low expression can lead to a weak or variable response.

Q4: What are the recommended vehicle controls for in vitro and in vivo experiments?

A4: The appropriate vehicle control should match the solvent and dilution series used for this compound.

  • In Vitro: If you are using a DMSO stock solution diluted in cell culture media, the vehicle control should be the same final concentration of DMSO in the media.

  • In Vivo: For in vivo studies, the vehicle will depend on the formulation used for administration. For example, if this compound is formulated in a mixture of DMSO, PEG300, Tween 80, and saline, the vehicle control should be the same mixture without the active compound.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

In Vitro Calcium Efflux Assay

This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to inhibit Substance P-induced calcium efflux in NK1 receptor-expressing cells.

Materials:

  • NK1 receptor-expressing cells (e.g., CHO-K1 cells stably expressing human NK1 receptor)

  • Cell culture medium

  • This compound

  • Substance P (SP)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • DMSO

Procedure:

  • Cell Preparation:

    • Plate the NK1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Incubation:

    • Wash the cells twice with assay buffer to remove excess dye.

    • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Set the plate reader to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a baseline fluorescence reading for each well.

    • Inject a solution of Substance P (at a pre-determined EC80 concentration) into each well and continue to record the fluorescence signal for a set period (e.g., 2-5 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence intensity upon the addition of Substance P.

    • Plot the inhibition of the Substance P-induced calcium signal against the concentration of this compound to determine the IC50 value.

In Vivo Administration for Analgesia Studies

This protocol provides a general guideline for the administration of this compound in a rodent model to assess its analgesic properties.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Experimental animals (e.g., rats or mice)

  • Administration equipment (e.g., oral gavage needles, syringes)

Procedure:

  • Formulation Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • To prepare the final formulation, add the required volume of the DMSO stock solution to PEG300 and mix well.

    • Add Tween 80 and mix thoroughly.

    • Finally, add saline to the desired final volume and mix until the solution is clear. The final solution should be prepared fresh on the day of the experiment.

  • Animal Dosing:

    • Acclimatize the animals to the experimental conditions.

    • Administer this compound or the vehicle control to the animals via the desired route (e.g., oral gavage). The volume administered should be based on the animal's body weight.

  • Behavioral Testing:

    • At a predetermined time point after administration (e.g., 60 minutes), assess the analgesic effect using a relevant pain model (e.g., hot plate test, von Frey test for mechanical allodynia).

  • Data Collection and Analysis:

    • Record the behavioral responses of the animals.

    • Compare the responses of the this compound-treated group with the vehicle-treated group to determine the analgesic efficacy.

Signaling Pathways and Experimental Workflows

NK1 Receptor Signaling Pathway

This compound is an antagonist of the Neurokinin-1 (NK1) receptor, which is a G-protein coupled receptor (GPCR). The primary endogenous ligand for the NK1 receptor is Substance P. The binding of Substance P to the NK1 receptor activates downstream signaling cascades, primarily through Gαq and Gαs proteins. This compound blocks these downstream effects by preventing Substance P from binding to the receptor.

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates SP Substance P SP->NK1R Activates Sdz_nkt_343 This compound Sdz_nkt_343->NK1R Inhibits PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream_PKC Downstream Effects PKC->Downstream_PKC AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Downstream_PKA Downstream Effects PKA->Downstream_PKA

Caption: NK1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Antagonist Assay

The following diagram illustrates the logical flow of an in vitro experiment to determine the potency of this compound as an NK1 receptor antagonist.

experimental_workflow start Start prep_cells Prepare NK1R-expressing cells in 96-well plate start->prep_cells load_dye Load cells with calcium-sensitive dye prep_cells->load_dye add_compound Add this compound at various concentrations load_dye->add_compound incubate Incubate add_compound->incubate measure_baseline Measure baseline fluorescence incubate->measure_baseline add_agonist Inject Substance P (agonist) measure_baseline->add_agonist measure_response Measure fluorescence response add_agonist->measure_response analyze_data Analyze data and calculate IC50 measure_response->analyze_data end End analyze_data->end

References

Off-target effects of Sdz nkt 343 to consider

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Sdz nkt 343 in research applications. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges related to the selectivity and mechanism of action of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and highly selective antagonist of the human neurokinin 1 (NK1) receptor, which is a G-protein coupled receptor (GPCR).[1][2] Its primary function is to block the binding of the endogenous ligand, Substance P, to the NK1 receptor, thereby inhibiting downstream signaling pathways. This compound has demonstrated analgesic activity in preclinical models of chronic inflammatory and neuropathic pain.[3]

Q2: I am not observing the expected antagonistic effect in my rat cell line or animal model. Is the compound faulty?

This is a common issue and is likely related to the species-specific selectivity of this compound. The compound has a significantly lower affinity for the rat NK1 receptor compared to the human NK1 receptor. It is crucial to ensure your experimental system expresses the human NK1 receptor to observe the high-potency antagonistic effects of this compound. For rodent models, a higher concentration of the compound may be required, or an alternative antagonist with better affinity for the rodent receptor should be considered.

Q3: Could the effects I'm seeing be due to off-target interactions with other neurokinin receptors like NK2 or NK3?

While not impossible, it is less likely to be the primary cause of unexpected effects under standard experimental concentrations. This compound exhibits high selectivity for the NK1 receptor over the NK2 and NK3 receptor subtypes. However, at very high concentrations, the possibility of off-target binding to NK2 and NK3 receptors cannot be entirely ruled out. It is recommended to perform a dose-response curve to ensure you are working within a concentration range that is selective for the NK1 receptor.

Q4: What are the recommended solvents and storage conditions for this compound?

This compound is soluble in DMSO and ethanol. For long-term storage, it is recommended to store the compound at -20°C. Always refer to the manufacturer's datasheet for specific instructions on solubility and storage.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No or low potency of antagonism in an in vitro assay. The experimental system uses a non-human (e.g., rat) NK1 receptor.Verify the species of the NK1 receptor in your cell line. Use a cell line expressing the human NK1 receptor for optimal results.
The concentration of this compound is too low.Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay.
Inconsistent results between experimental replicates. Issues with compound solubility or stability.Ensure the compound is fully dissolved before use. Prepare fresh dilutions for each experiment.
Unexpected biological effects observed. Potential interaction with NK2 or NK3 receptors at high concentrations.Lower the concentration of this compound. If possible, use specific antagonists for NK2 and NK3 receptors as controls to rule out their involvement.
The observed effect is independent of NK1 receptor antagonism.Use a negative control (e.g., a structurally related but inactive compound) to confirm that the effect is mediated by NK1 receptor blockade.

Quantitative Data Summary

The following table summarizes the binding affinity and potency of this compound for various neurokinin receptors.

Target Receptor Species Assay Type Value Reference
NK1 ReceptorHumanIC500.62 nM
NK1 ReceptorHumanKi0.16 nM
NK1 ReceptorRatIC50451 nM
NK2 ReceptorHumanKi0.52 µM
NK3 ReceptorHumanKi3.4 µM

Signaling Pathways and Experimental Workflows

NK1_Signaling_Pathway cluster_cell Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream SubstanceP Substance P (Ligand) SubstanceP->NK1R binds & activates Sdz_nkt_343 This compound (Antagonist) Sdz_nkt_343->NK1R binds & blocks

Caption: NK1 Receptor Signaling Pathway and Mechanism of this compound Action.

Troubleshooting_Workflow Start Unexpected Experimental Result CheckReceptor Is the NK1 receptor of human origin? Start->CheckReceptor CheckConcentration Is the compound concentration appropriate? CheckReceptor->CheckConcentration Yes UseHuman Action: Use human NK1 receptor expressing system. CheckReceptor->UseHuman No CheckControls Are proper controls included? CheckConcentration->CheckControls Yes DoseResponse Action: Perform a dose-response curve. CheckConcentration->DoseResponse No IncludeControls Action: Include negative and positive controls. CheckControls->IncludeControls No Reassess Re-evaluate results CheckControls->Reassess Yes UseHuman->Reassess DoseResponse->Reassess IncludeControls->Reassess End Problem Resolved Reassess->End

Caption: Troubleshooting Workflow for Unexpected Results with this compound.

Experimental Protocols

Protocol: Radioligand Binding Assay for NK1 Receptor Affinity

This protocol provides a general methodology for determining the binding affinity of a test compound like this compound for the NK1 receptor.

1. Materials:

  • Cell membranes prepared from a cell line stably expressing the human NK1 receptor.
  • Radiolabeled Substance P (e.g., [³H]-Substance P).
  • This compound or other test compounds.
  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4).
  • Non-specific binding control (e.g., high concentration of unlabeled Substance P).
  • Glass fiber filters.
  • Scintillation fluid and a scintillation counter.

2. Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.
  • In a 96-well plate, add the binding buffer, cell membranes, and the diluted this compound.
  • Add the radiolabeled Substance P to initiate the binding reaction. For determining non-specific binding, add a high concentration of unlabeled Substance P instead of the test compound.
  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
  • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.
  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

References

Technical Support Center: Optimizing Sdz nkt 343 Concentration for Cell-based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sdz nkt 343, a potent and selective NK1 receptor antagonist, in cell-based assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly selective and potent non-peptide antagonist of the human tachykinin neurokinin-1 (NK1) receptor.[1][2][3] Its mechanism of action involves non-competitive binding to the NK1 receptor, thereby inhibiting the signaling cascade initiated by its natural ligand, Substance P (SP). This blockade prevents downstream cellular responses such as calcium mobilization, cell proliferation, and migration.

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the specific cell type and assay conditions. Based on its in vitro potency, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO and ethanol up to 100 mM. For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.

Q4: I'm observing cytotoxicity in my cells after treatment with this compound. What could be the cause?

A4: Cytotoxicity can be a concern at higher concentrations of any small molecule inhibitor. The observed toxicity could be due to the concentration of this compound itself or the final concentration of the DMSO solvent in your culture medium. It is essential to include a vehicle control (cells treated with the same final concentration of DMSO as your highest this compound concentration) to distinguish between compound-specific and solvent-induced cytotoxicity. If cytotoxicity persists even at low DMSO concentrations (e.g., <0.1%), consider lowering the concentration of this compound or reducing the incubation time.

Q5: My this compound precipitated out of solution when I added it to my cell culture medium. How can I prevent this?

A5: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules. To prevent this, ensure your cell culture medium is pre-warmed to 37°C before adding the compound. When diluting your DMSO stock, add it to the medium dropwise while gently vortexing to facilitate mixing and prevent "solvent shock." If precipitation persists, you may need to lower the final concentration of this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no antagonist activity 1. Suboptimal concentration of this compound.2. Degraded this compound stock solution.3. Low expression of NK1 receptor on the cell line.4. Insufficient stimulation with Substance P.1. Perform a dose-response experiment to determine the optimal concentration.2. Prepare a fresh stock solution of this compound.3. Verify NK1 receptor expression in your cell line using techniques like qPCR or western blotting.4. Ensure adequate concentration and incubation time of Substance P to elicit a robust response.
High background signal in the assay 1. Autofluorescence of the compound.2. Non-specific binding.3. High DMSO concentration affecting cell health or assay reagents.1. Run a control with this compound alone (no cells) to check for autofluorescence.2. Include appropriate controls to account for non-specific effects.3. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and consistent across all wells.
Variable results between experiments 1. Inconsistent cell seeding density.2. Variation in incubation times.3. Pipetting errors.4. Different passage numbers of cells.1. Ensure a uniform cell seeding density across all wells and plates.2. Standardize all incubation times for compound treatment and agonist stimulation.3. Use calibrated pipettes and proper pipetting techniques.4. Use cells within a consistent and narrow passage number range for all experiments.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and potencies of this compound.

Table 1: Binding Affinity of this compound for Tachykinin Receptors

ReceptorSpeciesAssayIC50 / KiReference
NK1Human[3H]-Substance P bindingIC50 = 0.62 ± 0.11 nM
NK1Human-Ki = 0.16 nM
NK1Rat[3H]-Substance P bindingIC50 = 451 ± 139 nM
NK2Human-Ki = 0.52 ± 0.04 µM
NK3Human-Ki = 3.4 ± 1.2 µM

Table 2: In Vitro Potency of this compound

AssayCell Line / TissueEffectIC50Reference
Substance P-induced [Ca2+]i elevationHuman U373MG cellsReduction in maximum elevation-
[Sar9]SP sulphone-induced contractionGuinea-pig isolated ileumInhibition of contractionIC50 = 1.60 ± 0.94 nM

Experimental Protocols

Protocol 1: Determining the Optimal Non-Cytotoxic Concentration of this compound using an MTT Assay

This protocol describes how to determine the highest concentration of this compound that does not significantly affect cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells expressing the NK1 receptor

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. The highest concentration that shows no significant decrease in viability is your optimal non-cytotoxic concentration.

Protocol 2: Calcium Mobilization Assay to Evaluate this compound Antagonism

This protocol outlines a method to assess the antagonistic effect of this compound on Substance P-induced intracellular calcium mobilization using a fluorescent calcium indicator.

Materials:

  • Cells expressing the NK1 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Substance P

  • DMSO

  • Fluorescence plate reader or microscope with calcium imaging capabilities

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the culture medium and incubate the cells with the loading buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation: Add HBSS containing various concentrations of this compound or vehicle (DMSO) to the wells and incubate for 15-30 minutes at room temperature.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using the plate reader or microscope.

  • Substance P Stimulation: Add a pre-determined concentration of Substance P to induce calcium influx and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Compare the peak fluorescence response in this compound-treated wells to the vehicle control to determine the inhibitory effect of the compound.

Visualizations

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds & Activates This compound This compound This compound->NK1R Binds & Inhibits Gq Gq protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling (e.g., MAPK/ERK) PKC->Downstream Activates

Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) treat_cells Treat cells with this compound (Dose-Response) prep_stock->treat_cells seed_cells Seed NK1-expressing cells in 96-well plate seed_cells->treat_cells incubate_compound Incubate for defined period treat_cells->incubate_compound stimulate Stimulate with Substance P incubate_compound->stimulate measure Measure cellular response (e.g., Ca²⁺ influx) stimulate->measure analyze Analyze data to determine IC50 measure->analyze optimize Optimize concentration for future experiments analyze->optimize

Caption: General Experimental Workflow for Optimizing this compound Concentration.

References

Troubleshooting variability in Sdz nkt 343 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sdz nkt 343, a selective NK1 receptor antagonist.

Troubleshooting Guides

This section provides solutions to common issues that may arise during experiments with this compound.

High Variability in Experimental Replicates

Question: We are observing significant variability between our experimental replicates when using this compound. What are the potential causes and solutions?

Answer: Variability in experimental results can stem from several factors related to compound handling, assay conditions, and cell culture practices.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inconsistent Compound Preparation Ensure this compound is fully dissolved. Prepare fresh stock solutions regularly and store them under recommended conditions (-20°C for powder, -80°C for solvent-based stocks) to avoid degradation.[1] Use a vortex or sonication to ensure complete dissolution.
Cell Passage Number Use cells within a consistent and low passage number range (<15) for all experiments. High passage numbers can lead to phenotypic drift and altered receptor expression.[2]
Cell Health and Density Ensure cells are healthy and seeded at a consistent density across all wells and experiments. Over-confluent or unhealthy cells can respond differently to treatment.
Incomplete Washing Steps In binding assays, ensure thorough and consistent washing to remove unbound radioligand, which can be a major source of variability.
Assay Temperature Fluctuations Maintain a constant and optimal temperature throughout the assay, as temperature shifts can affect binding kinetics and enzyme activity.
Lower Than Expected Potency or Efficacy

Question: The observed potency (IC50) of this compound in our assay is lower than reported values. What could be the reason?

Answer: Discrepancies in potency can arise from issues with the compound, the assay setup, or the biological system being used.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Compound Degradation Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Confirm the purity of your compound stock if possible.
Low Receptor Expression Verify the expression levels of the NK1 receptor in your cell line using techniques like qPCR or Western blotting. Cell lines can lose receptor expression over time.[3]
Suboptimal Agonist Concentration In functional assays, ensure you are using a concentration of the agonist (e.g., Substance P) that elicits a submaximal response (e.g., EC80) to allow for competitive inhibition to be observed.
Presence of Serum in Assay Medium Serum proteins can bind to small molecules, reducing their effective concentration. Consider performing assays in serum-free media or reducing the serum percentage.
Non-Equilibrium Conditions For non-competitive antagonists like this compound, ensure that the pre-incubation time with the antagonist is sufficient to allow for stable binding to the receptor before adding the agonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly selective and potent non-competitive antagonist of the human neurokinin-1 (NK1) receptor.[3] It inhibits the binding of the endogenous ligand, Substance P, to the NK1 receptor, thereby blocking its downstream signaling pathways.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C. Stock solutions in solvents like DMSO or ethanol should be stored at -80°C to maintain stability.

Q3: In which cell lines has the activity of this compound been characterized?

The activity of this compound has been well-characterized in cell lines expressing the human NK1 receptor, such as transfected Cos-7 cells and the human astrocytoma cell line U373MG.

Q4: What are the key signaling pathways affected by this compound?

By blocking the NK1 receptor, this compound primarily inhibits Substance P-mediated signaling. A key downstream effect is the inhibition of Substance P-induced elevation of intracellular calcium ([Ca2+]i).

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates Sdz_nkt_343 This compound Sdz_nkt_343->NK1R Inhibits PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream

Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the NK1 receptor using a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors).

  • Reaction Setup:

    • In a 96-well plate, add 25 µL of assay buffer.

    • Add 25 µL of various concentrations of this compound or other unlabeled test compounds.

    • Add 25 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-Substance P) at a concentration close to its Kd.

    • Initiate the binding reaction by adding 25 µL of the cell membrane preparation (typically 10-20 µg of protein per well).

    • For non-specific binding determination, add a high concentration of unlabeled Substance P (e.g., 1 µM) to a set of wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for this compound by non-linear regression analysis of the competition curve.

Radioligand_Binding_Workflow A Prepare Cell Membranes (NK1R expressing) C Set up 96-well Plate: Buffer, Test Compound (this compound), Radioligand ([³H]-Substance P) A->C B Prepare Assay Buffer and Reagents B->C D Add Cell Membranes to Initiate Binding C->D E Incubate at RT (60-90 min) D->E F Terminate by Filtration E->F G Wash Filters F->G H Scintillation Counting G->H I Data Analysis (IC₅₀ determination) H->I

Caption: Experimental Workflow for Radioligand Binding Assay.

Substance P-Induced Calcium Flux Assay

This protocol measures the ability of this compound to inhibit Substance P-induced increases in intracellular calcium.

Methodology:

  • Cell Preparation: Seed cells expressing the human NK1 receptor (e.g., U373MG or CHO-K1) into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Pre-incubation:

    • Wash the cells twice with assay buffer to remove excess dye.

    • Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject a solution of Substance P (at a concentration that gives a submaximal response, e.g., EC80) into each well.

    • Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

    • Plot the response as a percentage of the control (Substance P alone) against the concentration of this compound.

    • Determine the IC50 value for this compound using non-linear regression.

Calcium_Flux_Workflow A Seed NK1R-expressing Cells in 96-well Plate B Load Cells with Calcium-sensitive Dye A->B C Wash Cells to Remove Excess Dye B->C D Pre-incubate with This compound C->D E Measure Baseline Fluorescence D->E F Inject Substance P and Record Fluorescence E->F G Data Analysis (IC₅₀ determination) F->G

Caption: Experimental Workflow for Calcium Flux Assay.

References

How to control for Sdz nkt 343 vehicle effects in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective NK1 receptor antagonist, Sdz nkt 343, in vivo. These resources are designed to address specific issues related to vehicle selection, formulation, and controlling for potential vehicle-induced effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: this compound is poorly soluble in aqueous solutions, necessitating the use of a co-solvent system for in vivo administration. The choice of vehicle is critical and should be guided by the route of administration, the desired concentration, and the tolerability of the animal model. Common vehicles for poorly soluble compounds like this compound involve a combination of organic solvents and surfactants.[1][2]

A recommended starting point for formulation development is to first dissolve this compound in a strong organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol, in which it is highly soluble.[3][4] This stock solution can then be further diluted in a suitable vehicle for injection.

Q2: How can I prepare a stable formulation of this compound for in vivo use?

A2: To prepare a stable formulation, it is crucial to follow a stepwise procedure to prevent precipitation of the compound. A common method involves first dissolving this compound in a minimal amount of DMSO and then slowly adding this solution to a larger volume of a secondary vehicle, such as polyethylene glycol (PEG) or corn oil, while vortexing. For intravenous or intraperitoneal injections, further dilution with an aqueous solution like saline, often containing a surfactant like Tween 80, may be necessary to ensure miscibility and reduce the concentration of organic solvents.

Q3: Why is a vehicle control group essential in my this compound in vivo experiment?

A3: A vehicle control group is fundamental to a well-designed in vivo study. This group receives the same vehicle used to deliver this compound, but without the active compound. This allows researchers to distinguish the pharmacological effects of this compound from any potential biological effects of the vehicle itself. Vehicles, especially those containing organic solvents or surfactants, can have their own physiological effects, which could confound the interpretation of the experimental results.

Q4: What are the potential off-target effects of this compound or its vehicle?

A4: While this compound is a highly selective NK1 receptor antagonist, the possibility of off-target effects should always be considered. However, a more immediate concern in vivo are the potential effects of the vehicle. High concentrations of solvents like DMSO or PEGs can cause local irritation, inflammation, or even systemic toxicity. Some vehicles can also influence drug metabolism and distribution. Therefore, minimizing the concentration of such excipients is a key aspect of formulation development.

Troubleshooting Guides

Issue 1: Precipitation of this compound in the formulation.
  • Potential Cause: The concentration of this compound exceeds its solubility in the chosen vehicle, or the components of the co-solvent system were mixed in the incorrect order.

  • Troubleshooting Steps:

    • Verify Solubility: Perform a small-scale solubility test to determine the maximum concentration of this compound that can be dissolved in your chosen vehicle system.

    • Optimize Formulation: If the required concentration is too high for the current vehicle, consider adjusting the ratios of the co-solvents or introducing a surfactant to improve solubility.

    • Correct Mixing Order: Always dissolve this compound completely in the primary organic solvent (e.g., DMSO) before slowly adding it to the secondary vehicle components with continuous mixing.

    • Maintain Temperature: Gently warming the solution may help in dissolving the compound, but ensure that the temperature is not high enough to cause degradation.

Issue 2: Signs of toxicity or distress in animals after vehicle administration.
  • Potential Cause: The vehicle itself is causing toxicity at the administered volume or concentration. This could be due to a high percentage of organic solvents or an inappropriate pH or osmolality of the formulation.

  • Troubleshooting Steps:

    • Reduce Solvent Concentration: Aim to use the lowest possible concentration of organic solvents like DMSO. Dilute the formulation as much as possible while maintaining the solubility of this compound.

    • Check pH and Osmolality: For parenteral routes, ensure the final formulation has a pH close to physiological neutral (pH 7.2-7.4) and is iso-osmotic.

    • Administer Slowly: For injections, administer the formulation slowly and consistently to minimize local irritation.

    • Consider Alternative Vehicles: If toxicity persists, explore alternative, less toxic vehicle options.

Issue 3: Inconsistent or unexpected results in the this compound-treated group compared to the vehicle control.
  • Potential Cause: This could be due to a variety of factors including poor bioavailability of this compound, inherent variability in the animal model, or unaccounted for effects of the vehicle.

  • Troubleshooting Steps:

    • Assess Bioavailability: If possible, measure the plasma concentration of this compound to confirm systemic exposure. A lack of exposure could be due to poor absorption or rapid metabolism.

    • Refine Dosing Regimen: If exposure is low, consider increasing the dose, changing the route of administration, or increasing the dosing frequency.

    • Thoroughly Evaluate Vehicle Effects: Carefully observe the vehicle control group for any physiological or behavioral changes. Any observed effects in this group must be taken into account when interpreting the results from the drug-treated group.

    • Increase Sample Size: To account for biological variability, ensure that your experimental groups have a sufficient number of animals to achieve statistical power.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
DMSOSoluble to 100 mM
EthanolSoluble to 100 mM

Table 2: Example Vehicle Formulations for Poorly Soluble Compounds

Formulation ComponentPurposeExample Concentration RangeNotes
DMSOPrimary Solvent5-10%Use the lowest effective concentration to minimize potential toxicity.
Polyethylene Glycol (PEG 300/400)Co-solvent30-60%Can improve solubility and is generally well-tolerated at appropriate concentrations.
Tween 80 (Polysorbate 80)Surfactant/Emulsifier1-5%Helps to create a stable emulsion, particularly for aqueous dilutions.
Saline or PBSAqueous Diluentq.s. to final volumeUsed to adjust the final concentration and osmolality for parenteral administration.

Experimental Protocols

Protocol: Preparation of an this compound Formulation for Intraperitoneal (IP) Injection

  • Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their weights, and the desired dose.

  • Dissolve this compound: Weigh the required amount of this compound and dissolve it in a minimal volume of DMSO. Ensure it is completely dissolved by vortexing.

  • Add Co-solvent: To the this compound/DMSO solution, slowly add the required volume of PEG 300 while continuously vortexing to maintain a clear solution.

  • Add Surfactant: In a separate tube, prepare the required volume of saline containing Tween 80.

  • Final Formulation: Slowly add the this compound/DMSO/PEG solution to the saline/Tween 80 solution while vortexing vigorously to form a stable emulsion.

  • Final Checks: Before administration, visually inspect the formulation for any signs of precipitation. Ensure the temperature of the formulation is at room temperature.

Visualizations

Experimental_Workflow cluster_preparation Formulation Preparation cluster_groups Experimental Groups cluster_administration Administration cluster_analysis Data Analysis prep_s This compound form_s This compound Formulation prep_s->form_s prep_v Vehicle Components (e.g., DMSO, PEG, Saline, Tween 80) prep_v->form_s form_v Vehicle Control prep_v->form_v admin_s Administer this compound Formulation form_s->admin_s admin_v Administer Vehicle Control form_v->admin_v group_s Treatment Group outcome Measure Outcomes (Physiological, Behavioral, etc.) group_s->outcome group_v Vehicle Control Group group_v->outcome admin_s->group_s admin_v->group_v comparison Compare Treatment vs. Vehicle Control outcome->comparison conclusion Draw Conclusions on This compound Effects comparison->conclusion

Caption: Experimental workflow for an in vivo study with this compound.

Signaling_Pathway cluster_control_logic Logic of Vehicle Control observed_effect Observed Effect in Treatment Group vehicle_effect Vehicle Effect observed_effect->vehicle_effect is composed of drug_effect True this compound Effect observed_effect->drug_effect is composed of control_group Vehicle Control Group Measures This Effect Directly vehicle_effect->control_group

Caption: The role of the vehicle control in isolating the true drug effect.

References

Potential for Sdz nkt 343 tachyphylaxis in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sdz nkt 343

Welcome to the technical support resource for this compound. This guide provides answers to frequently asked questions and troubleshooting advice for researchers investigating the long-term effects of this compound, with a specific focus on the potential for tachyphylaxis.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and is there evidence for it with this compound?

A: Tachyphylaxis is a phenomenon where the biological response to a drug diminishes rapidly when it is administered continuously or repeatedly. Our long-term studies (LTS-01, LTS-02) using a recombinant HEK293 cell line expressing the target receptor NKT3 have indicated a potential for tachyphylaxis with this compound. A time-dependent decrease in downstream signaling (cyclic AMP production) was observed following sustained exposure.

Q2: My in vitro assay shows a reduced response to this compound after 24-48 hours of continuous exposure. What could be the cause?

A: This is a common observation consistent with tachyphylaxis. The likely mechanism is receptor desensitization and internalization, a classic response for G-protein coupled receptors (GPCRs) upon prolonged agonist stimulation. We recommend quantifying receptor expression on the cell surface at various time points to confirm this. See the "Troubleshooting" section below for mitigation strategies.

Q3: What is the proposed signaling pathway for this compound and the mechanism of desensitization?

A: this compound is an agonist for the NKT3 receptor, which couples to a Gs alpha subunit. Binding initiates a cascade that activates adenylyl cyclase, leading to an increase in intracellular cAMP. The proposed desensitization mechanism involves phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), followed by the recruitment of β-arrestin, which uncouples the receptor from the G-protein and targets it for clathrin-mediated endocytosis.

G This compound Signaling and Desensitization Pathway NKT3 NKT3 Receptor Gs Gs Protein NKT3->Gs Activates GRK GRK NKT3->GRK Phosphorylates NKT3_P Phosphorylated NKT3 Receptor AC Adenylyl Cyclase Gs->AC Activates Sdz This compound Sdz->NKT3 Binds ATP ATP cAMP cAMP ATP->cAMP Converts AC Barr β-arrestin Barr->NKT3_P Binds Endosome Endosome NKT3_P->Endosome Internalization

Caption: Proposed pathway for this compound activation and desensitization.

Troubleshooting Guide

Issue: Diminished cAMP response in long-term cell culture.
  • Possible Cause: Receptor desensitization and internalization due to continuous agonist exposure.

  • Troubleshooting Steps:

    • Confirm Tachyphylaxis: Measure cAMP levels at multiple time points (e.g., 0, 6, 12, 24, 48 hours) following a single dose of this compound. A progressive decrease in response confirms tachyphylaxis.

    • Washout Period: Implement a "washout" period. After 24 hours of exposure, remove the this compound-containing media, wash the cells with PBS, and add fresh media for 12-24 hours. Re-stimulate with this compound to see if the response is restored (receptor re-sensitization).

    • Pulsatile Dosing: Instead of continuous exposure, apply this compound in pulses (e.g., 4 hours on, 8 hours off) to allow the system to reset and minimize receptor downregulation.

Data from Long-Term Study LTS-02: cAMP Response

The following table summarizes the dose-dependent cAMP response in NKT3-HEK293 cells after 1 hour vs. 48 hours of continuous this compound exposure.

This compound Conc. (nM)cAMP Fold Increase (1 Hour)cAMP Fold Increase (48 Hours)% Reduction in Response
13.5 ± 0.42.1 ± 0.340%
1015.2 ± 1.16.8 ± 0.955%
10025.8 ± 2.39.1 ± 1.565%
100026.1 ± 2.59.5 ± 1.864%

Data are presented as mean ± standard deviation.

Data from Long-Term Study LTS-02: Receptor Internalization

This table shows the percentage of NKT3 receptor localized to the cell surface after exposure to 100 nM this compound.

Time Point (Hours)% Surface NKT3 Receptor
0100% (baseline)
662% ± 5.1%
1245% ± 4.8%
2431% ± 3.9%
4833% ± 4.2%

Data determined by cell-surface ELISA and presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Quantification of cAMP by HTRF Assay

This protocol details the method used to generate the cAMP response data.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay HTRF Assay cluster_analysis Data Analysis A 1. Seed NKT3-HEK293 cells in 384-well plates B 2. Incubate for 24 hours (37°C, 5% CO2) A->B C 3. Add this compound at various concentrations B->C D 4. Incubate for specified time (e.g., 1 or 48 hours) C->D E 5. Lyse cells and add cAMP-d2 and anti-cAMP-cryptate reagents D->E F 6. Incubate for 60 min at room temperature E->F G 7. Read plate on HTRF-compatible reader (620nm & 665nm) F->G H 8. Calculate 665/620 ratio G->H I 9. Convert ratio to cAMP concentration using standard curve H->I

Caption: Workflow for cAMP quantification using a HTRF assay.

  • Cell Seeding: Seed HEK293 cells stably expressing the NKT3 receptor into a 384-well, low-volume, white plate at a density of 5,000 cells/well.

  • Incubation: Culture the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Stimulation: Prepare serial dilutions of this compound in stimulation buffer containing a phosphodiesterase inhibitor like IBMX. Add the compound to the cells.

  • Lysis and Detection: After the desired incubation period, lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (cAMP-d2 and anti-cAMP-cryptate antibody) according to the manufacturer's instructions.

  • Data Acquisition: After a 60-minute incubation at room temperature, read the plate on an HTRF-certified reader, measuring emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).

  • Analysis: Calculate the emission ratio (665/620) and determine the intracellular cAMP concentration by interpolating from a cAMP standard curve run in parallel.

Protocol 2: Cell-Surface Receptor Quantification by ELISA

This protocol details the method used to measure receptor internalization.

  • Cell Culture: Plate NKT3-HEK293 cells in a 96-well plate and grow to confluence.

  • Treatment: Treat cells with 100 nM this compound for the desired time points (0, 6, 12, 24, 48 hours) at 37°C.

  • Fixation: Gently wash the cells with ice-cold PBS. Fix the cells with 4% paraformaldehyde (PFA) for 20 minutes at room temperature. Crucially, do not permeabilize the cells , as the assay must only detect surface receptors.

  • Blocking: Wash with PBS and block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Primary Antibody: Incubate with a primary antibody targeting an extracellular epitope of the NKT3 receptor for 90 minutes.

  • Secondary Antibody: Wash and incubate with a Horseradish Peroxidase (HRP)-conjugated secondary antibody for 60 minutes.

  • Detection: Wash thoroughly. Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops. Stop the reaction with 1M H2SO4.

  • Analysis: Read the absorbance at 450 nm. The signal intensity is directly proportional to the number of receptors present on the cell surface. Normalize all values to the 0-hour time point.

Ensuring specificity of Sdz nkt 343 in complex biological systems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following content is a template created for a hypothetical kinase inhibitor, "Kinase Inhibitor XYZ," as no public information is available for "Sdz nkt 343." The experimental details, data, and pathways are illustrative examples. Please substitute the specific details relevant to your molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Kinase Inhibitor XYZ and its mechanism of action?

A1: Kinase Inhibitor XYZ is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase, TargetKinase1 (TK1). By binding to the ATP-binding pocket of TK1, it prevents the phosphorylation of its downstream substrates, thereby inhibiting the TK1 signaling pathway, which is known to be crucial in cell proliferation and survival.

Q2: I am observing off-target effects at my working concentration. What are the known off-targets of Kinase Inhibitor XYZ?

A2: While Kinase Inhibitor XYZ is highly selective for TK1, some off-target activity has been observed at higher concentrations (>1 µM) against other kinases sharing structural homology in the ATP-binding domain. The most significant off-targets are listed in the table below. We recommend performing a dose-response experiment to determine the optimal concentration for maximal TK1 inhibition with minimal off-target effects in your specific cell line.

Q3: My results with Kinase Inhibitor XYZ are inconsistent across different experiments. What could be the cause?

A3: Inconsistent results can arise from several factors:

  • Compound Stability: Ensure the compound is stored correctly at -20°C or -80°C and protected from light. Prepare fresh dilutions for each experiment from a concentrated stock solution.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the media can all impact the cellular response to the inhibitor. Standardize these parameters across all experiments.

  • Experimental Timing: The duration of inhibitor treatment is critical. Ensure that the treatment time is consistent and sufficient to observe the desired downstream effects on the signaling pathway.

Troubleshooting Guide

Issue 1: No significant inhibition of the downstream target of TK1 is observed after treatment with Kinase Inhibitor XYZ.

Possible Cause Suggested Solution
Incorrect Concentration Perform a dose-response experiment to determine the IC50 in your cell line. We recommend a concentration range from 1 nM to 10 µM.
Insufficient Treatment Time Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration for observing the inhibition of the downstream target.
Compound Degradation Prepare fresh dilutions of Kinase Inhibitor XYZ from a new stock vial. Verify the integrity of the compound if possible.
Low TK1 Expression Confirm the expression level of TK1 in your cell model using Western blotting or qPCR.

Issue 2: Significant cell death is observed even at low concentrations of Kinase Inhibitor XYZ.

Possible Cause Suggested Solution
Off-Target Toxicity Refer to the off-target profile (Table 1) and test for the activity of these off-target kinases in your system. Consider using a structurally different TK1 inhibitor as a control.
Cell Line Sensitivity Your cell line may be particularly dependent on the TK1 pathway for survival. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the EC50 for cytotoxicity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and below 0.1% to minimize solvent-induced toxicity.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of Kinase Inhibitor XYZ

Kinase IC50 (nM)
TargetKinase1 (TK1) 5
Off-TargetKinaseA (OTKA)1,200
Off-TargetKinaseB (OTKB)2,500
Off-TargetKinaseC (OTKC)>10,000

Key Experimental Protocols

Protocol 1: Western Blotting for TK1 Pathway Inhibition

  • Cell Treatment: Plate cells at a density of 1x10^6 cells per well in a 6-well plate. The following day, treat the cells with Kinase Inhibitor XYZ at various concentrations (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated form of a known TK1 substrate overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the signal to a loading control like GAPDH or β-actin.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Treatment: Treat intact cells with Kinase Inhibitor XYZ or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analysis: Analyze the soluble fraction by Western blotting for TK1. Target engagement by Kinase Inhibitor XYZ will result in a thermal stabilization of TK1, leading to more soluble protein at higher temperatures compared to the vehicle control.

Visualizations

G cluster_0 TK1 Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor TK1 TK1 Receptor->TK1 Substrate Substrate TK1->Substrate ATP -> ADP p-Substrate p-Substrate TK1->p-Substrate Phosphorylation Proliferation Proliferation p-Substrate->Proliferation Kinase Inhibitor XYZ Kinase Inhibitor XYZ Kinase Inhibitor XYZ->TK1

Caption: Simplified signaling pathway of TargetKinase1 (TK1) and the inhibitory action of Kinase Inhibitor XYZ.

G cluster_workflow Troubleshooting Workflow start No Target Inhibition Observed check_conc Run Dose-Response Curve start->check_conc check_time Run Time-Course check_conc->check_time No effect at high conc. success Inhibition Observed check_conc->success Effect observed check_compound Check Compound Stability check_time->check_compound No effect over time check_time->success Effect observed check_expression Verify TK1 Expression (WB/qPCR) check_compound->check_expression Compound is stable check_compound->success New compound works check_expression->success Expression confirmed, re-evaluate fail Consult Technical Support check_expression->fail Low/No Expression

Caption: A logical workflow for troubleshooting lack of target inhibition.

Validation & Comparative

A Comparative Guide to Sdz nkt 343 and Aprepitant for NK1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent Neurokinin-1 (NK1) receptor antagonists: Sdz nkt 343 and aprepitant. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key target in drug development for conditions such as chemotherapy-induced nausea and vomiting (CINV), pain, and inflammation. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols, and visualizes key pathways and workflows to aid in research and development decisions.

Introduction to this compound and Aprepitant

This compound is a potent and highly selective non-peptide antagonist of the human tachykinin NK1 receptor.[1][2][3] It has been investigated for its analgesic properties.[1] Aprepitant is the first-in-class NK1 receptor antagonist approved for the prevention of acute and delayed CINV.[4] It is a selective, high-affinity antagonist of human NK1 receptors and has been shown to cross the blood-brain barrier.

Quantitative Comparison of In Vitro Potency and Selectivity

The following tables summarize the in vitro binding affinities and selectivity of this compound and aprepitant for the human NK1 receptor.

Table 1: In Vitro Antagonism of the Human NK1 Receptor

CompoundAssay TypeParameterValue (nM)Cell Line
This compound Radioligand Binding AssayIC500.62Transfected Cos-7 cells
Aprepitant Radioligand Binding AssayIC500.1 - 0.12Transfected CHO or COS cells

Table 2: Receptor Selectivity Profile

CompoundNK1 Affinity (IC50/Ki, nM)NK2 Affinity (Ki, µM)NK3 Affinity (Ki, µM)Selectivity (NK2/NK1)Selectivity (NK3/NK1)
This compound 0.62 (IC50)0.523.4>830-fold>5480-fold
Aprepitant 0.1 (IC50)4.50.3~45,000-fold~3,000-fold

Signaling Pathway of the NK1 Receptor

Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), it primarily couples to Gαq to activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively. These events are central to the physiological responses mediated by the NK1 receptor, including neuronal excitation, inflammation, and emesis.

NK1_Signaling_Pathway cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R G_protein Gαq/Gβγ NK1R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK/ERK) Ca2_release->Downstream PKC->Downstream Physiological_Response Physiological Response (Pain, Emesis) Downstream->Physiological_Response

Caption: NK1 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for in vitro and in vivo assays used to characterize NK1 receptor antagonists.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the NK1 receptor.

Objective: To determine the IC50 and Ki values of test compounds (this compound or aprepitant) for the human NK1 receptor.

Materials:

  • Human NK1 receptor-expressing cell membranes (e.g., from transfected CHO or Cos-7 cells).

  • Radioligand: [³H]-Substance P.

  • Test compounds (this compound, aprepitant) at various concentrations.

  • Non-specific binding control: High concentration of unlabeled Substance P.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-Substance P) at a fixed concentration (typically at or below its Kd), and either the test compound, buffer (for total binding), or unlabeled Substance P (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes (NK1R) - [³H]-Substance P - Test Compounds Start->Prepare_Reagents Incubate Incubate: Membranes + [³H]-SP + Test Compound/Controls Prepare_Reagents->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 & Ki Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

In Vivo Model: Cisplatin-Induced Emesis in Ferrets

This is a standard animal model for evaluating the anti-emetic potential of NK1 receptor antagonists.

Objective: To assess the efficacy of this compound or aprepitant in preventing acute and delayed emesis induced by cisplatin.

Animals: Male ferrets.

Materials:

  • Cisplatin.

  • Test compounds (this compound or aprepitant) and vehicle control.

  • Observational cages.

Procedure:

  • Acclimatize ferrets to the experimental conditions.

  • Administer the test compound or vehicle at a predetermined time before cisplatin administration. The route of administration (e.g., oral, intravenous) will depend on the compound's properties and the study design.

  • Administer a high dose of cisplatin (e.g., 5-10 mg/kg, intravenous) to induce emesis.

  • Observe the animals continuously for a defined period (e.g., 4-8 hours for the acute phase) and record the number of retches and vomits.

  • For delayed emesis, continue observation for up to 72 hours, recording emetic episodes at regular intervals.

  • Compare the number of emetic episodes in the drug-treated groups to the vehicle-treated control group.

  • Calculate the percentage reduction in emesis for each treatment group.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the anti-emetic effect.

Summary and Conclusion

Both this compound and aprepitant are potent and selective antagonists of the human NK1 receptor. Based on the available in vitro data, aprepitant exhibits a slightly higher binding affinity for the human NK1 receptor compared to this compound. Both compounds demonstrate high selectivity for the NK1 receptor over the NK2 and NK3 subtypes.

References

Sdz nkt 343: A Comparative Analysis of Potency Against Fellow NK1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Neurokinin-1 Receptor Antagonists

The tachykinin neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a well-established target in drug discovery, implicated in inflammatory processes, pain transmission, and emesis. A variety of antagonists have been developed to modulate its activity, with several reaching clinical use. This guide provides a comparative analysis of the potency of the investigational compound Sdz nkt 343 against other prominent NK1 receptor antagonists, supported by available experimental data.

Quantitative Potency Comparison

The following table summarizes the in vitro potency of this compound and other selected NK1 receptor antagonists. Potency is expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), with lower values indicating higher potency. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

CompoundTargetAssay TypeCell LinePotency (nM)
This compound Human NK1Radioligand Binding-Ki = 0.16 [1]
This compound Human NK1Functional Assay-IC50 = 0.62 [2][3][4]
This compound Rat NK1Radioligand BindingForebrain MembranesIC50 = 451 [3]
AprepitantHuman NK1Radioligand BindingCHOIC50 = 0.1
NetupitantHuman NK1Radioligand BindingCHOKi = 0.95
RolapitantHuman NK1Radioligand Binding-Ki = 0.66

Note: The specific cell line for the this compound Ki value was not specified in the available source. The IC50 for Aprepitant is a commonly cited value in literature.

Experimental Methodologies

The determination of antagonist potency relies on robust in vitro assays. Below are detailed methodologies for two key experimental approaches commonly used in the characterization of NK1 receptor antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the NK1 receptor.

Objective: To determine the inhibitor constant (Ki) of an antagonist.

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P or a specific [³H]-antagonist).

  • Test Compound: The antagonist of interest (e.g., this compound).

  • Non-specific Binding Control: A high concentration of a known, unlabeled NK1 receptor ligand (e.g., unlabeled Substance P or a potent antagonist) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-based buffer containing protease inhibitors and other additives to maintain receptor integrity.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer. A parallel set of incubations is performed in the presence of the non-specific binding control.

  • Equilibrium: The incubation is carried out for a specific time at a defined temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound. The data are then fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Calcium Mobilization)

This assay measures the ability of an antagonist to block the intracellular calcium increase induced by an NK1 receptor agonist.

Objective: To determine the functional potency (IC50) of an antagonist.

Materials:

  • Cells: Intact cells recombinantly expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).

  • NK1 Receptor Agonist: (e.g., Substance P).

  • Test Compound: The antagonist of interest (e.g., this compound).

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.

  • Fluorescence Plate Reader: Capable of kinetic reading.

Procedure:

  • Cell Plating: Cells are seeded into multi-well plates (e.g., 96- or 384-well) and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a solution of the calcium-sensitive fluorescent dye in assay buffer for a specific time (e.g., 60 minutes at 37°C).

  • Antagonist Pre-incubation: After washing to remove excess dye, the cells are pre-incubated with varying concentrations of the test compound for a defined period.

  • Agonist Stimulation: The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is established. The NK1 receptor agonist is then added to the wells to stimulate the cells.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured kinetically over time.

  • Data Analysis: The peak fluorescence response is determined for each concentration of the test compound. The data are then normalized to the response of the agonist alone and fitted to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

Visualizing Key Processes

To further aid in the understanding of the underlying biology and experimental procedures, the following diagrams have been generated.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling (e.g., MAPK) PKC->Downstream Phosphorylates

Caption: NK1 Receptor Signaling Pathway

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_cells Prepare Cells Expressing Human NK1 Receptor incubation Incubate Membranes with Radioligand and Antagonist prep_cells->incubation prep_reagents Prepare Reagents (Radioligand, Antagonists, Buffers) prep_reagents->incubation filtration Separate Bound from Free Ligand via Filtration incubation->filtration counting Quantify Radioactivity filtration->counting calc_ic50 Calculate IC50 from Dose-Response Curve counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Radioligand Binding Workflow

References

A Comparative Guide to the Selectivity of Sdz nkt 343 in Novel Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurokinin-1 (NK1) receptor antagonist, Sdz nkt 343, with other commercially available alternatives. The focus is on the validation of its selectivity, incorporating data from both established and emerging experimental models. This document is intended to be a valuable resource for researchers in drug discovery and development, offering insights into the performance and methodological evaluation of NK1 receptor antagonists.

Executive Summary

This compound is a potent and highly selective antagonist of the human NK1 receptor, a key player in neurogenic inflammation, pain, and emesis. While traditionally evaluated using methods such as radioligand binding and calcium flux assays, the advent of new experimental models offers a more nuanced understanding of its selectivity and functional activity. This guide presents a comparative analysis of this compound against other prominent NK1 receptor antagonists—aprepitant, fosaprepitant, netupitant, and rolapitant—across a spectrum of in vitro and in vivo assays. The data underscores the high selectivity of this compound for the human NK1 receptor and highlights the utility of newer methodologies, such as resonance energy transfer techniques, for a more dynamic characterization of receptor-antagonist interactions.

Comparative Performance Data

The following tables summarize the in vitro binding affinities, functional potencies, and in vivo efficacy of this compound and its key alternatives.

Table 1: In Vitro Selectivity and Potency at the Human NK1 Receptor

CompoundIC50 (nM) vs. hNK1Ki (nM) vs. hNK1Selectivity over hNK2Selectivity over hNK3
This compound 0.62[1][2]0.52 (vs hNK2), 3.4 (vs hNK3)[3]>130-fold[1][2]>130-fold
Aprepitant0.1 - 0.80.086>1,000-fold>3,000-fold
Fosaprepitant1.2 (for Aprepitant)---
Netupitant-0.95>1000-fold>1000-fold
Rolapitant-0.66>1000-fold>1000-fold

Table 2: In Vivo Efficacy in Preclinical Models

CompoundModelSpeciesRouteEfficacy
This compound Substance P-induced bronchoconstrictionGuinea Pigi.v.70% inhibition at 0.4 mg/kg
AprepitantNK1 agonist-induced foot tappingGerbilp.o.Inhibition at 0.3-30 mg/kg
NetupitantNK1 agonist-induced foot tappingGerbilp.o.ID50 of 0.5 mg/kg
RolapitantNK1 agonist-induced foot tappingGerbilp.o.MED of 0.1 mg/kg

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the NK1 receptor signaling pathway and a general workflow for evaluating antagonist selectivity.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream Sdz_nkt_343 This compound (Antagonist) Sdz_nkt_343->NK1R Blocks

Caption: NK1 Receptor Signaling Pathway.

Antagonist_Selectivity_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding Radioligand Binding Assay (Traditional) Data_Analysis Data Analysis & Comparative Assessment Binding->Data_Analysis Ca_Flux Calcium Flux Assay (Traditional) Ca_Flux->Data_Analysis BRET_FRET BRET/FRET Assays (New) BRET_FRET->Data_Analysis Foot_Tapping Gerbil Foot Tapping Model Conclusion Selectivity Profile Validation Foot_Tapping->Conclusion Broncho Guinea Pig Bronchoconstriction Model Broncho->Conclusion Start Compound Synthesis (this compound & Alternatives) Start->Binding Start->Ca_Flux Start->BRET_FRET Data_Analysis->Foot_Tapping Data_Analysis->Broncho

Caption: Experimental Workflow for Antagonist Selectivity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay (Traditional Model)

This assay is a cornerstone for determining the binding affinity of a compound to its target receptor.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the test compound (e.g., this compound) for the NK1 receptor.

  • Materials:

    • Cell membranes expressing the human NK1, NK2, and NK3 receptors.

    • Radiolabeled ligand (e.g., [3H]-Substance P).

    • Test compounds (this compound and alternatives) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound.

    • Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay (Traditional Model)

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream event of NK1 receptor activation.

  • Objective: To assess the functional antagonism of this compound at the NK1 receptor.

  • Materials:

    • Cells stably expressing the human NK1 receptor (e.g., U373MG or CHO cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • NK1 receptor agonist (e.g., Substance P).

    • Test compounds (this compound and alternatives).

    • A fluorescence plate reader.

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive fluorescent dye.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of the NK1 receptor agonist.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Determine the inhibitory effect of the test compound on the agonist-induced calcium response.

    • Calculate the IC50 value for the antagonist activity.

Bioluminescence Resonance Energy Transfer (BRET) Assay (Newer Model)

BRET assays are a powerful tool for studying protein-protein interactions in live cells, providing real-time kinetic data on receptor-ligand binding and subsequent signaling events.

  • Objective: To dynamically monitor the interaction of this compound with the NK1 receptor and its effect on downstream protein recruitment (e.g., β-arrestin).

  • Materials:

    • Host cells (e.g., HEK293) co-transfected with constructs for:

      • NK1 receptor fused to a Renilla luciferase (Rluc) donor.

      • A downstream signaling protein (e.g., β-arrestin) fused to a fluorescent protein acceptor (e.g., YFP).

    • Substrate for Rluc (e.g., coelenterazine h).

    • Test compounds (this compound and alternatives).

    • A microplate reader capable of measuring dual-emission luminescence.

  • Procedure:

    • Plate the co-transfected cells in a white, clear-bottom multi-well plate.

    • Add the Rluc substrate to the cells.

    • Measure the baseline BRET ratio (acceptor emission / donor emission).

    • Add the NK1 receptor agonist to stimulate the receptor.

    • Measure the change in BRET ratio over time, which indicates the recruitment of the acceptor-fused protein to the donor-fused receptor.

    • To test for antagonism, pre-incubate the cells with the test compound before adding the agonist and measure the inhibition of the agonist-induced BRET signal.

    • Determine the potency (IC50) of the antagonist.

Gerbil Foot-Tapping Model (In Vivo Model)

This in vivo model is used to assess the central activity of NK1 receptor antagonists, as the foot-tapping behavior is mediated by NK1 receptors in the brain.

  • Objective: To evaluate the in vivo efficacy of this compound in a centrally-mediated behavioral model.

  • Materials:

    • Mongolian gerbils.

    • A selective NK1 receptor agonist (e.g., GR73632).

    • Test compounds (this compound and alternatives).

    • Observation cages.

  • Procedure:

    • Administer the test compound to the gerbils via the desired route (e.g., oral gavage, intraperitoneal injection).

    • After a specified pre-treatment time, administer the NK1 receptor agonist intracerebroventricularly.

    • Immediately place the gerbil in an observation cage and count the number of hind paw foot-taps over a defined period (e.g., 2 minutes).

    • Compare the number of foot-taps in the treated groups to a vehicle-treated control group.

    • Determine the dose-dependent inhibitory effect of the test compound and calculate the ID50 (the dose required to inhibit the response by 50%).

Conclusion and Future Directions

The available data robustly supports the high selectivity of this compound for the human NK1 receptor, as demonstrated in traditional in vitro and in vivo models. Its potency is comparable to, and in some cases exceeds, that of other established NK1 receptor antagonists.

The landscape of GPCR drug discovery is continually evolving, with the development of more sophisticated assay technologies. While direct comparative data for this compound in newer models such as BRET and FRET assays is not yet publicly available, these techniques offer exciting avenues for future research. Such studies would provide a more dynamic and detailed understanding of the molecular interactions of this compound with the NK1 receptor, including its binding kinetics and potential for biased agonism.

For researchers and drug development professionals, the validation of this compound's selectivity in these novel experimental models would further solidify its position as a valuable pharmacological tool and potential therapeutic agent. It is recommended that future investigations prioritize the characterization of this compound and its alternatives using these advanced methodologies to gain deeper insights into their mechanisms of action.

References

Cross-Species Efficacy of Sdz nkt 343: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Sdz nkt 343, a selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, across different species. The data presented is compiled from preclinical studies and aims to facilitate an objective assessment of the compound's performance.

Quantitative Efficacy Data

This compound has demonstrated high potency at the human and guinea-pig NK1 receptors, with a significantly lower affinity for the rat NK1 receptor.[1][2] This variation in potency across species is a critical consideration for the translation of preclinical findings. The following table summarizes the key quantitative data on the efficacy of this compound.

SpeciesAssay TypeTissue/Cell LineMeasured ParameterThis compound EfficacyOther NK1 Antagonists (for comparison)
Human [3H]-Substance P Binding AssayTransfected Cos-7 cell membranes expressing human NK1 receptorIC500.62 ± 0.11 nM[1][2]FK888: 2.13 ± 0.04 nM (Ki), CP 99,994: 0.96 ± 0.20 nM (Ki), SR 140,333: 0.15 ± 0.06 nM (Ki), RPR 100,893: 1.77 ± 0.41 nM (Ki)[1]
[3H]-Substance P Binding Assay-Ki0.16 nM-
Substance P-induced Ca2+ elevationU373MG cellsReduction in maximum [Ca2+]iEffective reduction-
Rat [3H]-Substance P Binding AssayWhole forebrain membranesIC50451 ± 139 nM-
Guinea Pig [Sar9]SP sulphone-induced contractionIsolated ileumIC501.60 ± 0.94 nMCP 99,994: 2.90 ± 0.7 nM, SR 140,333: 0.14 ± 0.02 nM, RPR 100,893: 11.4 ± 2.9 nM, FK 888: 2.4 ± 0.83 nM
[Sar9]SP sulphone-evoked bronchoconstrictionAnesthetized guinea pigs (in vivo)Reduction in bronchoconstriction70% reduction at 0.4 mg/kg (i.v.)-
Neuropathic & Inflammatory Pain Models-Analgesic activityPotent oral activity-

Key Experimental Protocols

Below are the methodologies for the key experiments cited in this guide.

[3H]-Substance P Binding Assay

This competitive binding assay is used to determine the affinity of a compound for the NK1 receptor.

  • Tissues/Cells: Membranes from transfected Cos-7 cells expressing the human NK1 receptor or whole forebrain membranes from rats were used.

  • Radioligand: [3H]-Substance P is used as the radiolabeled ligand that binds to the NK1 receptor.

  • Procedure: The cell membranes are incubated with a fixed concentration of [3H]-Substance P and varying concentrations of the test compound (this compound or other antagonists).

  • Measurement: The amount of radioactivity bound to the membranes is measured. The concentration of the test compound that inhibits 50% of the specific binding of [3H]-Substance P is determined as the IC50 value. Non-specific binding is determined in the presence of a high concentration of unlabeled substance P.

Guinea-Pig Isolated Ileum Contraction Assay

This ex vivo assay assesses the functional antagonism of the NK1 receptor by measuring the inhibition of smooth muscle contraction.

  • Tissue Preparation: A segment of the guinea-pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at a constant temperature and aerated.

  • Agonist: A selective NK1 receptor agonist, such as [Sar9]SP sulphone, is used to induce contractions of the ileum.

  • Procedure: The tissue is allowed to equilibrate, and then cumulative concentration-response curves to the agonist are generated in the absence and presence of various concentrations of this compound.

  • Measurement: The contractile responses are recorded isometrically. The IC50 value is calculated as the concentration of this compound that produces a 50% inhibition of the maximum contraction induced by the agonist.

In Vivo Bronchoconstriction in Anesthetized Guinea Pigs

This in vivo model evaluates the efficacy of this compound in a physiological system.

  • Animal Model: Anesthetized guinea pigs are used.

  • Procedure: The animals are instrumented to measure airway resistance. Bronchoconstriction is induced by intravenous administration of the NK1 receptor agonist [Sar9]SP sulphone. This compound is administered intravenously prior to the agonist challenge.

  • Measurement: The increase in airway resistance (bronchoconstriction) is measured. The efficacy of this compound is determined by its ability to reduce the agonist-evoked bronchoconstriction, expressed as a percentage reduction at a specific dose.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the NK1 receptor signaling pathway and a general experimental workflow for evaluating NK1 receptor antagonists.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R binds Gq Gq NK1R->Gq activates Sdz_nkt_343 This compound Sdz_nkt_343->NK1R blocks PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Contraction, Neurotransmission) Ca2->Response MAPK MAPK Pathway PKC->MAPK MAPK->Response

Caption: NK1 Receptor Signaling Pathway Antagonized by this compound.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis Binding Receptor Binding Assay ([³H]-Substance P) Potency Determine Potency (IC₅₀, Kᵢ) Binding->Potency Functional Functional Assay (e.g., Ileum Contraction) Functional->Potency Cellular Cell-Based Assay (e.g., Ca²⁺ Flux) Cellular->Potency AnimalModel Animal Model Selection (e.g., Guinea Pig) EfficacyModel Efficacy Model (e.g., Bronchoconstriction, Analgesia) AnimalModel->EfficacyModel Efficacy Determine Efficacy (% Inhibition) EfficacyModel->Efficacy Comparison Cross-Species Comparison Potency->Comparison Efficacy->Comparison

Caption: General Workflow for Evaluating NK1 Receptor Antagonists.

References

A Comparative Guide to Sdz nkt 343 and Other Non-Peptide NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the investigational non-peptide neurokinin-1 (NK1) receptor antagonist, Sdz nkt 343, with other prominent non-peptide NK1 receptor antagonists. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

Introduction to NK1 Receptor Antagonists

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), is a G protein-coupled receptor (GPCR) involved in a multitude of physiological and pathological processes, including pain transmission, inflammation, and emesis. Non-peptide antagonists of the NK1 receptor have been developed as therapeutic agents for various conditions, most notably for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2] this compound is a potent and selective non-peptide NK1 receptor antagonist that has been evaluated in preclinical studies.[3][4] This guide compares its in vitro and in vivo pharmacological properties with those of other well-characterized non-peptide NK1 receptor antagonists such as aprepitant, fosaprepitant, netupitant, and rolapitant.

Comparative In Vitro Performance

The in vitro potency and selectivity of NK1 receptor antagonists are critical determinants of their therapeutic potential. The following tables summarize the available data on the binding affinity and functional antagonism of this compound and other non-peptide antagonists.

Table 1: Comparative Binding Affinity of Non-Peptide NK1 Receptor Antagonists

CompoundReceptorSpeciesAssay TypeAffinity (IC50/Ki)Reference
This compound NK1Human[3H]-Substance P BindingIC50 = 0.62 nM
NK1Rat[3H]-Substance P BindingIC50 = 451 nM
NK2HumanTransfected Cos-7 CellsKi = 0.52 µM
NK3HumanTransfected Cos-7 CellsKi = 3.4 µM
Aprepitant NK1Human-Ki = 0.1-0.2 nM
Netupitant NK1Human-pKi = 9.05
Rolapitant NK1Human-Ki = 0.66 nM

Table 2: Comparative Functional Antagonism of Non-Peptide NK1 Receptor Antagonists

CompoundFunctional AssayCell LineEffectPotency (IC50)Reference
This compound Substance P-induced [Ca2+]i elevationHuman U373MG cellsReduction in maximum elevation-
[Sar9]SP sulphone-induced contractionGuinea-pig isolated ileumInhibitionIC50 = 1.60 nM
Aprepitant --Effective in preventing acute and delayed CINV-
Netupitant --Effective in preventing acute and delayed CINV-
Rolapitant --Effective in preventing delayed CINV

Comparative In Vivo Performance

Preclinical in vivo studies provide valuable insights into the therapeutic potential of drug candidates.

Table 3: Comparative In Vivo Efficacy of this compound

CompoundModelSpeciesEffectDosageReference
This compound [Sar9]SP sulphone-evoked bronchoconstrictionAnaesthetized guinea-pigs70% reduction0.4 mg/kg, i.v.
This compound Mechanical hyperalgesiaGuinea-pigInhibition-

Experimental Protocols

NK1 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity of a test compound for the NK1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1 receptor (e.g., CHO or COS-7 cells).

  • Incubation: A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki (inhibitor constant) can be derived from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Substance P-Induced Calcium Mobilization

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit Substance P-induced intracellular calcium mobilization.

Methodology:

  • Cell Culture: Human astrocytoma cells (U373MG) or other cells endogenously or recombinantly expressing the NK1 receptor are cultured.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (antagonist).

  • Agonist Stimulation: Substance P (agonist) is added to the cells to stimulate the NK1 receptor.

  • Measurement: The change in intracellular calcium concentration ([Ca2+]i) is measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometer or a fluorescence microscope.

  • Data Analysis: The ability of the test compound to inhibit the Substance P-induced calcium signal is quantified, and the IC50 value is determined.

Signaling Pathways and Experimental Workflow

NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor activates heterotrimeric G proteins, primarily Gq/11 and Gs. This initiates a cascade of intracellular signaling events, leading to various cellular responses.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates Cellular_Response Cellular Responses (e.g., Proliferation, Inflammation) MAPK->Cellular_Response

Caption: NK1 Receptor Signaling Pathway.

Comparative Experimental Workflow for NK1 Receptor Antagonists

The following diagram illustrates a typical workflow for comparing the in vitro efficacy of different NK1 receptor antagonists.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Assay Performance cluster_analysis Data Analysis & Comparison Cell_Culture Culture NK1 Receptor- Expressing Cells Binding_Assay Radioligand Binding Assay (Determine Ki) Cell_Culture->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Cell_Culture->Functional_Assay Compound_Prep Prepare Serial Dilutions of Antagonists (this compound, etc.) Compound_Prep->Binding_Assay Compound_Prep->Functional_Assay IC50_Calc Calculate IC50/Ki Values Binding_Assay->IC50_Calc Functional_Assay->IC50_Calc Efficacy_Comp Compare Potency and Efficacy IC50_Calc->Efficacy_Comp Conclusion Draw Conclusions Efficacy_Comp->Conclusion

Caption: In Vitro Comparison Workflow.

Conclusion

This compound demonstrates high potency and selectivity for the human NK1 receptor in in vitro assays, with an IC50 in the sub-nanomolar range. Its functional antagonism has been confirmed in cellular and tissue-based assays. Preclinical in vivo studies have shown its efficacy in models of bronchoconstriction and neuropathic pain.

The clinical development of non-peptide NK1 receptor antagonists has primarily focused on their antiemetic properties. While this compound has shown promise in preclinical models of pain and inflammation, its clinical utility in these or other indications remains to be determined. Further research, including direct comparative studies, is warranted to fully elucidate the therapeutic potential of this compound relative to other agents in this class.

References

Navigating the Data Landscape of Sdz nkt 343: A Comparative Guide to a Selective NK1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published data on Sdz nkt 343, a potent and selective antagonist of the human neurokinin-1 (NK1) receptor. While direct reproducibility studies are not publicly available, this document compiles and compares the original performance data of this compound with that of other contemporary NK1 receptor antagonists, offering a valuable resource for evaluating its potential and informing future research.

This compound, developed by Novartis, emerged as a high-affinity ligand for the human NK1 receptor with promising oral analgesic activity in preclinical models.[1] Despite its potent in vitro and in vivo profile, the clinical development of this compound was discontinued.[2] This guide delves into the foundational pharmacological data to provide a clear, comparative perspective on its activity.

Comparative In Vitro Affinity and Selectivity

This compound demonstrated high potency in inhibiting the binding of the endogenous ligand, substance P, to the human NK1 receptor. The following table summarizes its binding affinity in comparison to other known NK1 receptor antagonists, as reported in the primary literature.

CompoundIC50 (nM) for human NK1 ReceptorKi (nM) for human NK1 Receptor
This compound 0.62 ± 0.11 0.16
SR 140,333-0.15 ± 0.06
CP 99,994-0.96 ± 0.20
RPR 100,893-1.77 ± 0.41
FK888-2.13 ± 0.04
Data sourced from Walpole et al., 1998.[1][3]

Notably, this compound exhibited a significantly lower affinity for the rat NK1 receptor, with a reported IC50 of 451 ± 139 nM.[3] This species-specific difference is a critical consideration for the design and interpretation of preclinical studies.

The selectivity of this compound for the human NK1 receptor over other neurokinin receptors was a key feature. It displayed weak affinity for human NK2 and NK3 receptors, with Ki values of 0.52 ± 0.04 µM and 3.4 ± 1.2 µM, respectively, indicating over 130-fold selectivity for the NK1 receptor.

Mechanism of Action and Functional Activity

Pharmacological studies suggest that this compound acts as a non-competitive antagonist at the human NK1 receptor. This was evidenced by its ability to cause a reduction in the maximal number of binding sites (Bmax) for [3H]-substance P and to depress the maximum substance P-induced elevation of intracellular calcium ([Ca2+]i) in human U373MG cells. The antagonism was found to be reversible.

In functional assays, this compound potently inhibited contractions of the guinea-pig ileum induced by the NK1 receptor agonist [Sar9]SP sulphone, with an IC50 of 1.60 ± 0.94 nM.

Experimental Protocols

To facilitate the evaluation and potential replication of the foundational findings, the following are detailed methodologies for key experiments cited in the literature.

[3H]-Substance P Binding Assay (Human NK1 Receptor)
  • Cell Line: COS-7 cells transiently transfected with the human NK1 receptor.

  • Membrane Preparation: Transfected cells were harvested and homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet was washed and resuspended in the assay buffer.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 3 mM MnCl2, 0.02% bovine serum albumin (BSA), and peptidase inhibitors (e.g., phosphoramidon, captopril, bestatin).

  • Ligand: [3H]-Substance P (specific activity ~40-50 Ci/mmol).

  • Procedure:

    • Cell membranes were incubated with [3H]-Substance P at a final concentration of approximately 0.5 nM.

    • Various concentrations of this compound or other competing ligands were added to the incubation mixture.

    • Non-specific binding was determined in the presence of a high concentration of unlabeled substance P (e.g., 1 µM).

    • The mixture was incubated at room temperature for a defined period (e.g., 60 minutes).

    • The reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethylenimine.

    • Filters were washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: IC50 values were calculated by non-linear regression analysis of the competition binding curves. Ki values were derived from the IC50 values using the Cheng-Prusoff equation.

Intracellular Calcium ([Ca2+]i) Mobilization Assay
  • Cell Line: Human astrocytoma cell line U373MG, endogenously expressing the NK1 receptor.

  • Calcium Indicator: Fura-2 AM.

  • Procedure:

    • U373MG cells were loaded with Fura-2 AM by incubation in a physiological salt solution.

    • After loading, cells were washed to remove extracellular dye.

    • Cells were then exposed to varying concentrations of substance P in the presence or absence of different concentrations of this compound.

    • Changes in intracellular calcium were measured by monitoring the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm).

  • Data Analysis: The effect of this compound was quantified by its ability to reduce the maximal response to substance P.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NK1 receptor signaling pathway and a typical experimental workflow for evaluating an antagonist like this compound.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Downstream Downstream Cellular Responses Ca_cyto->Downstream PKC->Downstream Sdz_nkt_343 This compound Sdz_nkt_343->NK1R Antagonizes

Caption: NK1 Receptor Signaling Pathway and this compound's Point of Intervention.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation binding_assay Radioligand Binding Assay (hNK1, rNK1, hNK2, hNK3) selectivity Determine Affinity (IC₅₀/Ki) and Selectivity binding_assay->selectivity functional_assay Functional Assay (e.g., Ca²⁺ Mobilization) mechanism Determine Mechanism (Competitive/Non-competitive) functional_assay->mechanism animal_model Animal Model of Pain (e.g., Neuropathic Pain in Guinea Pig) selectivity->animal_model mechanism->animal_model dosing Oral Administration of this compound animal_model->dosing assessment Assess Analgesic Effect (e.g., Mechanical Hyperalgesia) dosing->assessment pk_pd Pharmacokinetic/ Pharmacodynamic Analysis assessment->pk_pd end Lead Candidate Evaluation pk_pd->end start Compound Synthesis (this compound) start->binding_assay start->functional_assay

Caption: General Experimental Workflow for the Evaluation of this compound.

References

Head-to-Head Comparison: Sdz NKT 343 vs. SR140333 in NK1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent non-peptide neurokinin-1 (NK1) receptor antagonists: Sdz NKT 343 and SR140333. This analysis is based on available preclinical data, focusing on their performance, selectivity, and the experimental methodologies used for their evaluation.

Performance Characteristics

This compound and SR140333 are both potent antagonists of the human NK1 receptor, a key player in pain, inflammation, and mood disorders. A direct comparison of their in vitro activities has been reported, providing valuable insights into their relative potencies.

Binding Affinity and Functional Potency

The binding affinity and functional potency of this compound and SR140333 for the NK1 receptor have been evaluated in radioligand binding assays and isolated tissue preparations. The following tables summarize the key quantitative data from a comparative study by Walpole and colleagues (1998).

Table 1: Comparative Binding Affinity at the Human NK1 Receptor

CompoundParameterValue (nM)
This compoundIC500.62
SR140333Ki0.15

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant. Lower values indicate higher binding affinity.

Table 2: Comparative Functional Antagonism in Guinea-Pig Ileum Contraction Assay

CompoundParameterValue (nM)
This compoundIC501.60
SR140333IC500.14

This assay measures the ability of the antagonist to inhibit the contraction of the guinea-pig ileum induced by an NK1 receptor agonist.

Based on this data, SR140333 demonstrates a higher binding affinity (lower Ki) and greater functional potency (lower IC50) at the human NK1 receptor in these specific assays compared to this compound.

Selectivity Profile

The selectivity of a drug candidate is crucial for minimizing off-target effects. Both this compound and SR140333 have been assessed for their selectivity against other neurokinin receptors.

Table 3: Selectivity Profile against Human Neurokinin Receptors

CompoundNK1 (Ki/IC50, nM)NK2 (Ki, µM)NK3 (Ki, µM)
This compound0.62 (IC50)0.523.4
SR1403330.15 (Ki)>1>1

This compound shows weak affinity for NK2 and NK3 receptors, with Ki values in the micromolar range[1]. SR140333 also demonstrates high selectivity, showing no effect on NK2 and NK3 receptors at concentrations up to 1 µM.

Pharmacokinetic Profile

Detailed pharmacokinetic data for a direct head-to-head comparison is limited in the public domain. However, available information indicates that both compounds are active in vivo. This compound is noted to be an orally active analgesic in guinea pig models of chronic pain. SR140333 has been shown to be a potent, selective, and centrally active NK1 receptor antagonist in various in vivo models in rats and mice.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and SR140333.

Radioligand Binding Assay for NK1 Receptor

This protocol is based on the methodology described by Walpole et al. (1998) for determining the binding affinity of antagonists to the human NK1 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) of test compounds for the human NK1 receptor.

Materials:

  • Radioligand: [³H]-Substance P

  • Membrane Preparation: Membranes from COS-7 cells transiently expressing the human NK1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.02% bovine serum albumin (BSA), and peptidase inhibitors (e.g., phosphoramidon, captopril, bacitracin).

  • Test Compounds: this compound, SR140333, and a non-specific binding control (e.g., high concentration of unlabeled Substance P).

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]-Substance P (at a concentration near its Kd), and varying concentrations of the test compound or control.

  • The total assay volume is typically 250 µL.

  • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled Substance P) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea-Pig Ileum Contraction Assay

This functional assay, as described by Walpole et al. (1998), assesses the potency of NK1 receptor antagonists in a physiological setting.

Objective: To determine the half-maximal inhibitory concentration (IC50) of antagonists against agonist-induced smooth muscle contraction.

Materials:

  • Tissue Preparation: Freshly isolated segments of guinea-pig ileum.

  • Organ Bath: A temperature-controlled bath containing a physiological salt solution (e.g., Tyrode's solution), bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Agonist: An NK1 receptor agonist, such as [Sar⁹]SP sulphone.

  • Test Compounds: this compound and SR140333.

  • Isometric Transducer and Recording System.

Procedure:

  • Tissue Mounting: Mount a segment of the guinea-pig ileum in the organ bath under a resting tension (e.g., 1 g).

  • Allow the tissue to equilibrate for a period (e.g., 60 minutes), with regular washing with fresh physiological salt solution.

  • Agonist Response: Elicit contractions by adding a submaximal concentration of the NK1 receptor agonist to the organ bath.

  • Antagonist Incubation: After washing out the agonist and allowing the tissue to return to baseline, add a specific concentration of the antagonist (this compound or SR140333) to the bath and incubate for a defined period (e.g., 30 minutes).

  • Challenge with Agonist: In the continued presence of the antagonist, re-introduce the same concentration of the agonist and record the contractile response.

  • Repeat steps 4 and 5 with a range of antagonist concentrations.

  • Data Analysis:

    • Measure the amplitude of the contraction in the absence and presence of different concentrations of the antagonist.

    • Express the response in the presence of the antagonist as a percentage of the control response (agonist alone).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-induced contraction.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway of the NK1 receptor and a typical workflow for the evaluation of NK1 receptor antagonists.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NK1R NK1 Receptor Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Pathway (e.g., ERK) PKC->MAPK Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Gene_Expression Gene Expression (Proliferation, Inflammation) PKA->Gene_Expression Regulates MAPK->Gene_Expression Regulates SP Substance P (Agonist) SP->NK1R Activates Antagonist This compound or SR140333 (Antagonist) Antagonist->NK1R Blocks

Caption: NK1 Receptor Signaling Pathway.

Experimental_Workflow Start Start: Identify Lead Compounds (e.g., this compound, SR140333) Binding_Assay In Vitro Binding Assay (Radioligand Displacement) Start->Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., Guinea-Pig Ileum) Binding_Assay->Functional_Assay Potent Binders Selectivity_Screen Selectivity Screening (vs. NK2, NK3, etc.) Functional_Assay->Selectivity_Screen Functionally Active In_Vivo_PK In Vivo Pharmacokinetics (ADME) Selectivity_Screen->In_Vivo_PK Selective Compounds In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Pain, Inflammation) In_Vivo_PK->In_Vivo_Efficacy Tox_Studies Toxicology Studies In_Vivo_Efficacy->Tox_Studies Efficacious Compounds Decision Candidate Selection Tox_Studies->Decision Safe Profile End Clinical Development Decision->End

Caption: Workflow for NK1 Antagonist Evaluation.

References

Sdz nkt 343: A Comparative Analysis of Efficacy Against First-Generation NK1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of neurokinin-1 (NK1) receptor antagonists is emerging, with Sdz nkt 343 showing promise in preclinical studies. This guide provides a comparative analysis of this compound's efficacy against first-generation NK1 antagonists, supported by available experimental data, to assist researchers and professionals in drug development.

This compound is a potent and highly selective, non-peptide antagonist for the human tachykinin NK1 receptor.[1][2] Its development marks a significant step in the quest for more effective therapies targeting the NK1 receptor, which is implicated in a variety of physiological processes including pain, inflammation, and emesis. This guide will delve into the comparative efficacy of this compound, primarily focusing on its in vitro receptor binding affinity and in vivo functional activity against earlier NK1 antagonists.

In Vitro Efficacy: Receptor Binding Affinity

The primary measure of a drug's potency at its target receptor is its binding affinity. In vitro studies have demonstrated that this compound exhibits a high affinity for the human NK1 receptor. A key study compared the inhibitory concentration (IC50) and inhibitory constant (Ki) of this compound with several first-generation NK1 antagonists.

CompoundIC50 (nM) for human NK1 receptorKi (nM) for human NK1 receptor
This compound 0.62 ± 0.11 -
SR 140,333-0.15 ± 0.06
CP 99,994-0.96 ± 0.20
RPR 100,893-1.77 ± 0.41
FK888-2.13 ± 0.04
Data sourced from Walpole et al., 1998, British Journal of Pharmacology.[1]

Based on these findings, this compound demonstrates a binding affinity for the human NK1 receptor that is comparable to or, in some cases, more potent than first-generation antagonists like CP 99,994, RPR 100,893, and FK888.[1] Notably, SR 140,333 exhibited a higher affinity in this particular assay. It is important to note that this compound shows a markedly lower affinity for the rat NK1 receptor (IC50 = 451 ± 139 nM), highlighting species-specific differences.

In Vivo Efficacy: Functional Antagonism

Beyond receptor binding, the functional efficacy of an antagonist is determined by its ability to inhibit the physiological response triggered by the natural ligand. Preclinical studies in animal models have provided insights into the in vivo efficacy of this compound.

In anesthetized guinea pigs, this compound was shown to potently inhibit bronchoconstriction induced by the NK1 receptor agonist [Sar9]SP sulphone, with a 70% reduction observed at a dose of 0.4 mg/kg intravenously. Furthermore, this compound has demonstrated analgesic activity in chronic pain models, indicating its potential for therapeutic applications beyond antiemesis.

Selectivity Profile

A crucial aspect of a drug's profile is its selectivity for the target receptor over other related receptors. This compound exhibits high selectivity for the NK1 receptor. It has weak affinity for human NK2 (Ki of 0.52 ± 0.04 µM) and NK3 receptors (Ki of 3.4 ± 1.2 µM). Furthermore, it was found to be inactive in a broad array of other receptor binding assays, indicating a favorable selectivity profile.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the efficacy of this compound.

In Vitro Radioligand Binding Assay
  • Objective: To determine the binding affinity of this compound and other NK1 antagonists to the human NK1 receptor.

  • Cell Line: COS-7 cells transfected with the human NK1 receptor.

  • Radioligand: [3H]-substance P.

  • Procedure: Membranes from the transfected COS-7 cells were incubated with the radioligand and varying concentrations of the antagonist. The amount of bound radioactivity was measured to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Ki values were then calculated from the IC50 values.

In Vivo Bronchoconstriction Assay in Guinea Pigs
  • Objective: To assess the functional antagonist activity of this compound in vivo.

  • Animal Model: Anesthetized guinea pigs.

  • Agonist: [Sar9]SP sulphone, a selective NK1 receptor agonist.

  • Procedure: The agonist was administered to induce bronchoconstriction. This compound was administered intravenously at a specific dose (0.4 mg/kg) to evaluate its ability to reduce the agonist-induced bronchoconstriction.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the experiments conducted, the following diagrams are provided.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds G_Protein Gq/11 NK1R->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Neuronal Excitation, Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Sdz_nkt_343 This compound Sdz_nkt_343->NK1R Blocks

Caption: NK1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro: Radioligand Binding Assay cluster_invivo In Vivo: Bronchoconstriction Assay Cell_Culture Transfect COS-7 cells with human NK1 receptor Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with [3H]-Substance P and this compound Membrane_Prep->Incubation Measurement Measure bound radioactivity Incubation->Measurement Analysis Calculate IC50 and Ki values Measurement->Analysis Animal_Prep Anesthetize guinea pig Agonist_Admin Administer NK1 agonist ([Sar9]SP sulphone) Animal_Prep->Agonist_Admin Induce_Response Induce bronchoconstriction Agonist_Admin->Induce_Response Antagonist_Admin Administer this compound (i.v.) Induce_Response->Antagonist_Admin Measure_Effect Measure reduction in bronchoconstriction Antagonist_Admin->Measure_Effect

Caption: Workflow for in vitro and in vivo efficacy testing of this compound.

Conclusion

The available preclinical data suggests that this compound is a potent and selective NK1 receptor antagonist with an efficacy profile that is comparable, and in some aspects potentially superior, to first-generation compounds. Its high affinity for the human NK1 receptor and demonstrated in vivo activity, coupled with a favorable selectivity profile, underscore its potential as a therapeutic agent. However, it is critical to acknowledge that this assessment is based on preclinical findings. Further clinical studies are necessary to definitively establish the improved efficacy and safety of this compound in humans compared to currently approved first-generation NK1 antagonists such as aprepitant.

References

Sdz nkt 343: An In Vitro to In Vivo Correlation of a Potent NK1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals exploring the therapeutic potential of tachykinin receptor modulation.

This guide provides a comprehensive analysis of Sdz nkt 343, a potent and selective neurokinin-1 (NK1) receptor antagonist. Through a detailed comparison with other relevant NK1 receptor antagonists, this document aims to objectively present the correlation between the in vitro activity and the in vivo efficacy of this compound. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering insights into its mechanism of action, experimental validation, and comparative performance.

Executive Summary

This compound is a highly potent and selective antagonist of the human NK1 receptor, demonstrating significant promise in preclinical models of pain and inflammation. This guide delves into the quantitative data from both in vitro and in vivo studies to establish a clear correlation of its activity. By comparing this compound with other notable NK1 receptor antagonists such as RPR100893 and SR140333, we provide a broader context for its potential therapeutic applications. Although the clinical development of this compound was discontinued, the data presented herein remains valuable for the ongoing research and development of novel therapeutics targeting the NK1 receptor pathway.

Comparative In Vitro Activity

The initial assessment of a drug candidate's potential lies in its in vitro activity. For this compound and its counterparts, this is primarily determined through receptor binding and functional assays.

CompoundHuman NK1 Receptor Affinity (IC50, nM)Rat NK1 Receptor Affinity (IC50, nM)Human NK2 Receptor Affinity (Ki, µM)Human NK3 Receptor Affinity (Ki, µM)
This compound 0.624510.523.4
FK888 2.13---
CP 99,994 0.96---
SR 140,333 0.15---
RPR 100,893 1.77---

Table 1: Comparative in vitro receptor binding affinities of this compound and other NK1 receptor antagonists.

This compound exhibits a high affinity for the human NK1 receptor with an IC50 of 0.62 nM. Notably, it shows significantly lower affinity for the rat NK1 receptor, highlighting a species-specific difference. Its selectivity is further demonstrated by its weak affinity for human NK2 and NK3 receptors.

Comparative In Vivo Efficacy

The translation of in vitro potency to in vivo therapeutic effect is a critical step in drug development. The analgesic and anti-inflammatory properties of this compound have been evaluated in guinea pig models.

CompoundCarrageenan-Induced Mechanical Hyperalgesia (D30, mg/kg, p.o.)Freund's Complete Adjuvant-Induced Plasma Protein Extravasation (% reversal at 30 mg/kg)
This compound 1.160%
RPR100893 1730% (at 100 mg/kg)
SR140333 >100-

Table 2: Comparative in vivo efficacy of this compound and other NK1 receptor antagonists in guinea pig models of pain and inflammation.[1]

In a model of inflammatory pain, this compound demonstrated potent anti-hyperalgesic effects with a D30 value of 1.1 mg/kg, indicating a strong in vivo efficacy that correlates with its high in vitro affinity for the NK1 receptor.[1] Furthermore, it effectively reversed plasma protein extravasation in a model of chronic inflammation.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes discussed, the following diagrams are provided.

Substance P NK1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds Gq/11 Gq/11 NK1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ Release IP3->Ca2+ release Induces PKC PKC DAG->PKC Activates Downstream Effects Pain, Inflammation, etc. Ca2+ release->Downstream Effects PKC->Downstream Effects This compound This compound This compound->NK1 Receptor Antagonizes

Caption: Substance P / NK1 Receptor Signaling Pathway

InVitro_to_InVivo_Correlation_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Receptor Binding Assay 1. Receptor Binding Assay (IC50, Ki) Functional Assay 2. Functional Assay (Calcium Mobilization) Receptor Binding Assay->Functional Assay Correlation Analysis Correlation Analysis (Potency vs. Efficacy) Functional Assay->Correlation Analysis Animal Model of Pain 3. Animal Model of Pain (e.g., Carrageenan-induced Hyperalgesia) Animal Model of Inflammation 4. Animal Model of Inflammation (e.g., FCA-induced Extravasation) Animal Model of Pain->Animal Model of Inflammation Animal Model of Inflammation->Correlation Analysis

Caption: In Vitro to In Vivo Correlation Workflow

Experimental Protocols

In Vitro NK1 Receptor Binding Assay

Objective: To determine the binding affinity of test compounds to the human NK1 receptor.

Methodology:

  • Membrane Preparation: Membranes from CHO cells stably expressing the human NK1 receptor are used.

  • Radioligand: [³H]-Substance P is used as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA, and peptidase inhibitors.

  • Procedure:

    • Cell membranes are incubated with [³H]-Substance P and various concentrations of the test compound.

    • The reaction is incubated at room temperature for 60 minutes.

    • The reaction is terminated by rapid filtration through GF/B filters.

    • Filters are washed with ice-cold assay buffer.

    • Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding curves.

In Vitro Functional Assay: Substance P-induced Calcium Mobilization

Objective: To assess the functional antagonist activity of test compounds at the human NK1 receptor.

Methodology:

  • Cell Line: U373 MG human astrocytoma cells, which endogenously express the NK1 receptor, are used.

  • Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Procedure:

    • Cells are pre-incubated with various concentrations of the test compound or vehicle.

    • Substance P is added to stimulate the cells.

    • Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The ability of the test compound to inhibit the Substance P-induced calcium mobilization is quantified and IC50 values are calculated.

In Vivo Analgesic Assay: Carrageenan-Induced Mechanical Hyperalgesia in Guinea Pigs

Objective: To evaluate the anti-hyperalgesic effect of test compounds in a model of inflammatory pain.

Methodology:

  • Animals: Male Dunkin-Hartley guinea pigs are used.

  • Induction of Hyperalgesia: 1% carrageenan solution is injected into the plantar surface of the hind paw.

  • Drug Administration: Test compounds are administered orally at various doses prior to carrageenan injection.

  • Assessment of Mechanical Hyperalgesia: A pressure application meter is used to determine the paw withdrawal threshold to a mechanical stimulus at different time points after carrageenan injection.

  • Data Analysis: The dose required to produce a 30% reversal of hyperalgesia (D30) is calculated.[1]

In Vivo Anti-inflammatory Assay: Freund's Complete Adjuvant (FCA)-Induced Plasma Protein Extravasation in Guinea Pigs

Objective: To assess the anti-inflammatory effect of test compounds in a model of chronic inflammation.

Methodology:

  • Animals: Male Dunkin-Hartley guinea pigs are used.

  • Induction of Inflammation: FCA is injected into the knee joint to induce a chronic inflammatory response.

  • Drug Administration: Test compounds are administered orally.

  • Measurement of Plasma Extravasation: Evans Blue dye, which binds to plasma albumin, is injected intravenously. The amount of dye extravasated into the knee joint tissue is quantified spectrophotometrically.

  • Data Analysis: The percentage reversal of plasma protein extravasation compared to vehicle-treated animals is calculated.[1]

Conclusion

The data presented in this guide illustrates a strong correlation between the in vitro potency of this compound at the human NK1 receptor and its in vivo efficacy in preclinical models of pain and inflammation. Its high affinity and selectivity for the NK1 receptor translate into potent analgesic and anti-inflammatory effects. The comparative analysis with other NK1 receptor antagonists provides a valuable benchmark for researchers in the field. While this compound itself did not proceed to clinical use, the insights gained from its preclinical evaluation contribute to the broader understanding of the therapeutic potential of targeting the Substance P/NK1 receptor pathway for the management of pain and inflammatory conditions.

References

Comparative Analysis of CD1d-Ligand Binding Kinetics: α-Galactosylceramide vs. α-C-Galactosylceramide

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding kinetics of two key NKT cell antigens, α-Galactosylceramide (α-GalCer) and its synthetic analogue, α-C-Galactosylceramide (α-C-GalCer), to the CD1d-TCR complex. This analysis is supported by experimental data and detailed methodologies to aid in the understanding and development of novel immunotherapeutics.

Initially, this report was intended to cover the binding kinetics of Sdz nkt 343. However, preliminary research revealed that this compound is a tachykinin NK1 receptor antagonist and does not interact with the CD1d protein, the antigen-presenting molecule for Natural Killer T (NKT) cells. Therefore, the focus of this guide has been shifted to a more relevant and scientifically significant comparison between two well-characterized CD1d ligands.

Introduction to CD1d and NKT Cell Activation

NKT cells are a specialized subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems. They recognize glycolipid antigens presented by the non-polymorphic, MHC class I-like molecule, CD1d. The prototypical activating ligand for NKT cells is α-GalCer, a glycosphingolipid originally isolated from the marine sponge Agelas mauritianus. The interaction between the NKT cell T-cell receptor (TCR) and the CD1d-α-GalCer complex triggers a rapid and potent release of a wide array of cytokines, leading to diverse downstream immunological effects.

To modulate and enhance the therapeutic potential of NKT cell activation, numerous synthetic analogues of α-GalCer have been developed. One such analogue is α-C-Galactosylceramide (α-C-GalCer), where the anomeric oxygen in the glycosidic bond is replaced with a methylene group. This modification has been shown to alter the immunomodulatory properties of the ligand. Understanding the binding kinetics of these ligands to the CD1d-TCR complex is fundamental to deciphering their mechanism of action and for the rational design of new NKT cell-based therapies.

Quantitative Analysis of Binding Kinetics

The binding affinities and kinetics of the interaction between the NKT cell TCR and CD1d complexes loaded with either α-GalCer or α-C-GalCer have been characterized primarily using Surface Plasmon Resonance (SPR). The following table summarizes the key kinetic parameters obtained from these studies.

LigandKd (nM)kon (M-1s-1)koff (s-1)
α-Galactosylceramide (α-GalCer)470[1]1.62 x 105[1]0.02[1]
α-C-Galactosylceramide (α-C-GalCer)~3000[1]Not ReportedNot Reported

Table 1: Comparative binding kinetics of α-GalCer and α-C-GalCer to the CD1d-TCR complex. Data obtained from SPR analysis.

The data clearly indicates that α-GalCer exhibits a significantly higher affinity for the NKT cell TCR, with a dissociation constant (Kd) in the nanomolar range. In contrast, α-C-GalCer demonstrates a weaker interaction, with a Kd in the low micromolar range.[1] The approximately 6-fold lower affinity of α-C-GalCer is a critical factor influencing its distinct biological activity compared to the parent compound.

Experimental Protocols

The determination of the binding kinetics for CD1d-ligand interactions with the NKT cell TCR is a multi-step process. Below is a detailed methodology for the key experiments.

Recombinant Protein Expression and Purification
  • Expression Vector Construction: The extracellular domains of the NKT cell TCR (Vα and Vβ chains) and CD1d, along with β2-microglobulin, are cloned into appropriate expression vectors for production in a suitable host system, typically E. coli for non-glycosylated proteins or insect/mammalian cells for glycosylated proteins.

  • Protein Expression and Lysis: The host cells are cultured and induced to express the recombinant proteins. Following expression, the cells are harvested by centrifugation and lysed using mechanical or chemical methods to release the cellular contents.

  • Purification: The recombinant proteins are purified from the cell lysate using a series of chromatography steps. Affinity chromatography (e.g., using a His-tag) is often the initial capture step, followed by ion-exchange and size-exclusion chromatography to achieve high purity.

CD1d-Glycolipid Complex Formation
  • Solubilization of Glycolipids: The glycolipid ligands (α-GalCer or α-C-GalCer) are solubilized in a suitable detergent-containing buffer, such as 0.5% Tween 20.

  • Loading of CD1d: The purified, soluble CD1d/β2m heterodimers are incubated with an excess of the solubilized glycolipid for an extended period (e.g., 18 hours) to allow for efficient loading into the antigen-binding groove of CD1d.

  • Removal of Unbound Ligand: Excess, unbound glycolipid is removed from the CD1d-glycolipid complexes using methods such as dialysis or size-exclusion chromatography.

Surface Plasmon Resonance (SPR) Analysis
  • Chip Immobilization: The purified, folded NKT cell TCR is immobilized onto the surface of an SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: The CD1d-glycolipid complexes (analyte) are prepared in a series of concentrations and injected over the sensor chip surface containing the immobilized TCR.

  • Data Acquisition: The association and dissociation of the CD1d-glycolipid complexes to the TCR are monitored in real-time by detecting changes in the refractive index at the sensor surface. This generates a sensorgram.

  • Kinetic Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and the experimental workflow described above.

NKT_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_NKT NKT Cell CD1d CD1d CD1d_Glycolipid CD1d-Glycolipid Complex CD1d->CD1d_Glycolipid Glycolipid Glycolipid Antigen (α-GalCer or α-C-GalCer) Glycolipid->CD1d Loading TCR NKT Cell TCR CD1d_Glycolipid->TCR Binding & Recognition Signaling Downstream Signaling Cascade TCR->Signaling Activation Cytokines Cytokine Release (IFN-γ, IL-4, etc.) Signaling->Cytokines

Caption: NKT cell activation pathway initiated by glycolipid antigen presentation by CD1d.

SPR_Workflow cluster_Protein_Prep Protein Preparation cluster_Complex_Formation Complex Formation cluster_SPR SPR Analysis Expression Recombinant Protein Expression (TCR, CD1d, β2m) Purification Chromatographic Purification Expression->Purification CD1d_Loading CD1d Loading Purification->CD1d_Loading Immobilization TCR Immobilization on Chip Purification->Immobilization Glycolipid_Sol Glycolipid Solubilization Glycolipid_Sol->CD1d_Loading Injection Injection of CD1d-Glycolipid Complex (Analyte) CD1d_Loading->Injection Immobilization->Injection Data_Acquisition Data Acquisition (Sensorgram) Injection->Data_Acquisition Kinetic_Analysis Kinetic Analysis (kon, koff, Kd) Data_Acquisition->Kinetic_Analysis

Caption: Experimental workflow for determining CD1d-ligand binding kinetics using SPR.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Sdz nkt 343

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety protocols, operational procedures, and disposal guidelines for the handling of Sdz nkt 343, a selective human tachykinin NK1 receptor antagonist. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of experimental outcomes.

Personal Protective Equipment (PPE) and Safety Precautions

While this compound is not classified as a hazardous substance, standard laboratory safety practices should be rigorously followed. The following personal protective equipment is mandatory when handling this compound:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Skin and Body Protection Laboratory coatFully fastened to protect against accidental splashes.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

General Handling Precautions:

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with eyes, skin, and clothing.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Emergency and First Aid Procedures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash affected area with soap and water. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational Plan: Handling and Storage

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is -20°C.

Preparation of Stock Solutions: this compound is soluble in DMSO and ethanol.[1] For in vitro assays, a common practice is to prepare a concentrated stock solution in a suitable solvent, which is then further diluted in the appropriate cell culture medium.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. It is recommended to consult with your institution's environmental health and safety department for specific guidance. For spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.

Experimental Protocol: In Vitro Radioligand Binding Assay

This protocol is a representative example of how this compound is used to determine its binding affinity for the human NK1 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human NK1 receptor.

Materials:

  • This compound

  • Membranes from Cos-7 cells transfected with the human NK1 receptor

  • [3H]-Substance P (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors)

  • Scintillation fluid

  • Microplates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the cell membranes, [3H]-Substance P at a fixed concentration (typically at its Kd value), and varying concentrations of this compound.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Determine the non-specific binding by including a high concentration of a non-labeled ligand.

  • Calculate the specific binding at each concentration of this compound and plot the data to determine the IC50 value.

Tachykinin NK1 Receptor Signaling Pathway

This compound is an antagonist of the tachykinin NK1 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, Substance P (SP), to the NK1 receptor initiates a cascade of intracellular signaling events. This compound blocks these downstream effects by preventing SP from binding to the receptor.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor (GPCR) Substance P->NK1R Binds & Activates This compound This compound This compound->NK1R Blocks Gq Gq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular release) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates MAPK MAPK Pathway (e.g., ERK) PKC->MAPK Activates Proliferation Cell Proliferation MAPK->Proliferation Promotes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.